This compound biosynthesis is a specialized branch of the phenylpropanoid pathway, crucial for producing syringyl (S) lignin in angiosperms. The pathway involves key hydroxylation and methylation steps at the aldehyde level [1].
The this compound biosynthesis pathway and its major metabolic fates in plants. Key enzymes are abbreviated: PAL, Phenylalanine ammonia-lyase; C4H, Cinnamate 4-hydroxylase; C3H, p-Coumarate 3-hydroxylase; CSE, Caffeoyl Shikimate Esterase; COMT, Caffeic Acid O-Methyltransferase; CCR, Cinnamoyl-CoA Reductase; CAld5H, Coniferaldehyde 5-Hydroxylase; AldOMT, 5-Hydroxyconiferaldehyde O-Methyltransferase; SAD, Sinapyl Alcohol Dehydrogenase; ALDH, Aldehyde Dehydrogenase.
The pathway is regulated by several substrate-specific enzymes that control carbon flux toward syringyl lignin.
Cinnamyl Alcohol Dehydrogenase (CAD) & Sinapyl Alcohol Dehydrogenase (SAD): The final reduction step is primarily catalyzed by Sinapyl Alcohol Dehydrogenase (SAD), which is phylogenetically and functionally distinct from CAD [1]. SAD exhibits high specificity for this compound, with its enzymatic efficiency for this compound being ~60 times greater than that of general CAD enzymes [1]. This enzyme is abundantly expressed in syringyl lignin-enriched fiber cells, spatiotemporally linking SAD function to S-lignin biosynthesis [1].
Aldehyde Dehydrogenase (ALDH/REF1): A competing route exists where this compound can be oxidized to sinapic acid by the enzyme aldehyde dehydrogenase, encoded by the REDUCED EPIDERMAL FLUORESCENCE1 (REF1) gene in Arabidopsis [2]. REF1 also exhibits activity toward coniferaldehyde, producing ferulic acid, positioning it as a key regulator diverting aldehydes away from monolignol production and toward the synthesis of hydroxycinnamic acids and their esters [2].
Accurate profiling of this compound and related metabolites relies on advanced analytical techniques.
Sample Preparation: Xylem tissue is collected, vacuum freeze-dried, and ground to a fine powder. Metabolites are extracted with 70% methanol aqueous solution at 4°C, followed by centrifugation and filtration through a 0.22-μm membrane [3].
Instrumental Analysis - UHPLC-MS/MS: This is the method of choice for separating and detecting lignin precursors [3].
Representative Data: A study on Catalpa bungei 'Jinsi' detected coniferaldehyde and this compound in xylem samples across different months. The total annual content of coniferaldehyde was higher than that of this compound, and metabolite levels fluctuated seasonally, being significantly higher in July than in October [3].
| Metabolite | Approximate Relative Level (Annual Total) | Notes / Seasonal Dynamics |
|---|---|---|
| Coniferaldehyde | Higher | A core G-lignin precursor; synthesis occurs earlier than S-lignin. |
| This compound | Lower | The direct precursor for S-lignin biosynthesis. |
| Total 10 Lignin Metabolites | N/A | Shows a dynamic annual pattern: decreases (Feb-Apr), increases (Apr-Jul), then decreases again (Jul-Jan). |
Modifying the this compound pathway offers promising strategies for improving lignocellulosic biomass.
Engineering Altered Lignin Composition: Down-regulating the general CAD1 gene in poplar leads to a dramatic shift in metabolism. While coniferaldehyde is primarily converted to ferulic acid and its derivatives, this compound is preferentially incorporated into the lignin polymer itself [5]. This results in lignin with a high proportion of this compound units, which alters its physicochemical properties and makes it easier to break down during industrial processing [5].
Enhancing Saccharification Efficiency: The incorporation of this compound into lignin improves the saccharification yield of biomass. In CAD1-deficient poplar, glucose and xylose release increased by up to 81% and 153%, respectively, demonstrating the potential of this strategy for biofuel production [5].
The metabolic consequences of CAD1 downregulation, showing the divergent fates of coniferaldehyde and this compound and the resulting improvement in biomass saccharification for biofuel production [5].
Research highlights sinapaldehyde's potential as an anti-inflammatory agent. The table below summarizes key quantitative findings from a study on LPS-stimulated RAW 264.7 macrophages [1].
| Assay Parameter | Experimental Finding |
|---|---|
| Cytotoxicity (XTT Assay) | Not significant at concentrations up to 100 µM [1]. |
| NO Production Inhibition | 93% inhibition at 100 µM (IC₅₀ not reported) [1]. |
| ROS Production Inhibition | 78% inhibition at 100 µM [1]. |
| Cytokine Inhibition (ELISA) | TNF-α: 59% reduction; IL-6: 64% reduction at 100 µM [1]. |
| Protein Expression (Western Blot) | iNOS: 94% reduction; COX-2: 82% reduction at 100 µM [1]. |
| COX-2 Enzyme Inhibition | IC₅₀ = 47.8 µM; Docking score: -6.4 kcal/mol [1]. |
To evaluate the anti-inflammatory activity of this compound in vitro, you can follow this protocol based on the study in LPS-stimulated RAW 264.7 macrophages [1].
Cell Line: RAW 264.7 murine macrophage cells.
Test Compound: this compound (SNAH). Prepare stock solution in DMSO and dilute in cell culture medium. The final DMSO concentration should not exceed 0.1%.
Control Groups: Include a vehicle control (0.1% DMSO) and a positive control. In the cited study, apigenin and genistin (30 µM) were used as reference anti-inflammatory compounds [1].
Cell Culture and Treatment: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptromycin at 37°C in a 5% CO₂ incubator.
Pre-treatment: Seed cells and allow to adhere. Pre-treat with varying concentrations of this compound (e.g., 3, 10, 30, 100 µM) for a specified period (e.g., 1-2 hours).
Inflammation Induction: After pre-treatment, stimulate inflammation by adding E. coli Lipopolysaccharide (LPS) to the culture medium at 1 µg/mL.
Incubation: Incubate cells for 18-24 hours post-LPS stimulation before collecting samples for analysis.
Cell Viability (XTT Assay): Use a commercial XTT cell proliferation kit to assess cytotoxicity. Incubate treated cells with XTT reagent for the manufacturer's recommended time and measure the absorbance at 450 nm.
Nitric Oxide (NO) Production (Griess Assay): Mix cell culture supernatant with an equal volume of Griess reagent. Measure absorbance at 540 nm and determine NO concentration using a sodium nitrite standard curve.
Reactive Oxygen Species (ROS) Assay: Incubate treated cells with a fluorescent ROS probe (e.g., DCFH-DA) for 30-60 minutes. Analyze fluorescence intensity using a flow cytometer or fluorescence microplate reader.
Cytokine Measurement (ELISA): Quantify levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using commercial enzyme-linked immunosorbent assay (ELISA) kits.
Protein Expression (Western Blot): Lyse cells to extract total protein. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS and COX-2. Use β-actin as a loading control.
mRNA Expression (Real-time RT-PCR): Extract total RNA, reverse transcribe to cDNA, and perform real-time PCR with specific primers for TNF-α, IL-6, and iNOS genes. Normalize data to a housekeeping gene like GAPDH.
The anti-inflammatory mechanism of this compound primarily involves the suppression of the COX-2 enzyme and reduction of reactive oxygen species (ROS) [1]. The following diagram maps out this signaling pathway and the points of intervention by this compound based on the experimental data.
Figure 1: Proposed anti-inflammatory mechanism of this compound (SNAH) in LPS-stimulated macrophages. SNAH inhibits the expression of COX-2 and pro-inflammatory cytokines, and scavenges ROS.
The existing data on this compound is promising, and several avenues are worth exploring for drug development:
The biosynthesis of lignin monomers involves a network of enzymes. The following diagram illustrates the position of sinapaldehyde within this grid, highlighting its relationship with other key compounds.
Figure 1: Simplified lignin biosynthetic pathway showing this compound production from coniferaldehyde via F5H and COMT, and its reduction to sinapyl alcohol by CAD.
A key regulatory point occurs at the final reduction step. Research in transgenic poplar has shown that when CAD1 is down-regulated, the metabolic fates of coniferaldehyde and this compound diverge significantly [1]:
To study this compound in plant tissues, researchers use a combination of analytical techniques. Here are the key methodologies derived from the search results.
| Method | Application & Detail | Reference Technique |
|---|---|---|
| UHPLC-MS/MS | Targeted metabolomics for quantifying lignin precursors. Separates and detects compounds like this compound based on mass/charge ratio. | Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry [2]. |
| NMR Spectroscopy | Determines precise chemical structure of lignin polymers and identifies incorporation of this compound units. | Nuclear Magnetic Resonance (NMR) Spectroscopy [1]. |
| Thioacidolysis | A degradative method that provides quantitative data on lignin composition and subunit linkages, revealing changes when this compound is incorporated. | Thioacidolysis followed by Gas Chromatography-MS [1]. |
The manipulation of this compound's metabolic route has direct and powerful implications for industrial biomass processing:
The table below summarizes the available solubility data for this compound in DMSO and water.
| Solvent | Solubility | Concentration (Molar) | Notes / Source |
|---|---|---|---|
| DMSO | ~50 mg/mL | ~240.14 mM | Frequently reported stock solution concentration [1] [2] [3] |
| Water | 0.68 g/L (predicted) | ~3.27 mM (predicted) | Predicted value; experimental data lacking [4] |
Key Notes on the Data:
While detailed protocols were not available, the search results provide context on how this compound is handled in biological research and its natural function.
The search results also highlight several research applications relevant to drug development professionals:
To build upon the information found, you may consider the following:
The table below summarizes the assigned proton NMR chemical shifts for this compound, obtained from the Biological Magnetic Resonance Data Bank (BMRB) [1].
| Atom ID | Assigned Proton | Chemical Shift (δ in ppm) |
|---|---|---|
| H23 | Aldehyde (H-C=O) | 9.599 |
| H25, H26 | Aromatic Protons | 7.068, 7.594 |
| H22 | Aromatic Proton | 6.817 |
| H17, H18, H20, H21 | Methoxy Groups (-OCH₃) | 3.822 |
The sample was analyzed as a saturated solution in DMSO-d₆ at 298K, using TMS as a reference, on a 500 MHz Bruker DMX spectrometer [1].
The BMRB entry details the experimental setup for the NMR data acquisition [1]:
The following diagram illustrates the structure of this compound and the general regions where its key protons resonate, based on the data above and NMR principles [2] [3].
The data from BMRB is a solid experimental foundation. For a more comprehensive whitepaper, you could:
Sinapaldehyde is a pivotal intermediate in plant phenylpropanoid metabolism, serving as a crucial precursor in the biosynthesis of syringyl lignin and various sinapate esters. This hydroxycinnamaldehyde derivative occupies a strategic branch point in phenolic metabolism, with its fate determining critical plant physiological outcomes including wood lignification, UV protection, and stress resistance. Recent research has revealed substantial differences in how various plant species process this compound, with particularly instructive contrasts between the herbaceous model plant Arabidopsis thaliana and woody poplar species (Populus spp.).
This technical guide synthesizes current understanding of this compound biochemistry, transport, and metabolic regulation in these divergent species, with emphasis on:
The comparative analysis reveals that Arabidopsis primarily channels this compound toward soluble protectants like sinapoylmalate through the action of REF1 aldehyde dehydrogenase, while poplar preferentially incorporates it directly into lignin polymers, particularly when canonical monolignol biosynthesis is disrupted. These differences have profound implications for metabolic engineering strategies aimed at optimizing plant biomass for industrial applications.
This compound ((E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal) is a hydroxycinnamaldehyde derivative with the molecular formula C₁₁H₁₂O₄ and a molar mass of 208.213 g·mol⁻¹ [1]. This compound features a cinnamaldehyde backbone substituted with one hydroxy group and two methoxy groups at the 3, 4, and 5 positions of the aromatic ring, creating a syringyl-type phenolic structure.
In the phenylpropanoid pathway, this compound occupies a central position at the intersection of soluble ester biosynthesis and lignin polymerization. It serves as the immediate precursor to sinapyl alcohol (the primary monolignol for syringyl lignin) through NADPH-dependent reduction catalyzed by cinnamyl alcohol dehydrogenase (CAD), and to sinapic acid through NADP+-dependent oxidation catalyzed by aldehyde dehydrogenases [2] [1].
The metabolic routing of this compound differs significantly between Arabidopsis and poplar, with profound implications for their respective phenolic profiles. The following diagram illustrates these species-specific pathways:
Figure 1: Species-Specific Metabolic Fates of this compound in Arabidopsis thaliana and Poplar. Arabidopsis predominantly oxidizes this compound to sinapic acid via REF1 for soluble esters, while CAD1-deficient poplar redirects this compound toward lignin incorporation, oxidative coupling, and alternative metabolites.
In Arabidopsis, this compound is predominantly oxidized to sinapic acid by the enzyme REDUCED EPIDERMAL FLUORESCENCE1 (REF1), a specialized aldehyde dehydrogenase that demonstrates high activity toward both this compound and coniferaldehyde [2]. REF1 loss-of-function mutants (ref1) accumulate only 10-30% of wild-type sinapate ester levels, highlighting this enzyme's critical role in sinapic acid production [2].
REF1 enzyme characteristics:
Biological consequences: The REF1-mediated conversion channels this compound toward soluble sinapate esters (sinapoylmalate in leaves, sinapoylcholine in seeds) that provide UV-B protection rather than toward lignin biosynthesis [2]. This preference represents a metabolic adaptation potentially linked to Arabidopsis' herbaceous growth habit and limited lignification needs.
In poplar, this compound metabolism follows different routes, particularly evident in CAD1-deficient transgenic lines:
The differential routing of coniferaldehyde (primarily to ferulic acid derivatives) versus This compound in poplar suggests distinct substrate preferences for downstream metabolic enzymes and highlights potential bottlenecks in syringyl metabolism [3].
Table 1: Quantitative Comparison of this compound-Related Metabolites and Enzyme Activities in Arabidopsis and Poplar
| Parameter | Arabidopsis thaliana | Poplar (CAD1-deficient) | Measurement Method |
|---|---|---|---|
| Sinapate esters | Reduced to 10-30% in ref1 mutants [2] | Not significantly reported | HPLC, UV fluorescence |
| This compound in lignin | Not significantly increased | Up to 20-fold increase [3] | NMR, thioacidolysis |
| S'(8-8)S' dimer | Not detected | >24,000-fold accumulation [3] | UHPLC-MS/MS |
| Syringyl lactic acid hexoside | Not detected | >8,500-fold accumulation [3] | UHPLC-MS/MS, NMR |
| This compound dehydrogenase activity | Reduced to <10% in ref1 mutants [2] | Not specifically quantified | Enzyme assays with NADP+ |
| Impact on saccharification | Not primary focus | Glucose +81%, Xylose +153% [3] | Enzymatic hydrolysis assays |
Table 2: Environmental Influence on this compound and Related Metabolites
| Condition | Species | Impact on this compound/Pathway Intermediates | Reference |
|---|---|---|---|
| Cold stress | Poplar | This compound content increases [5] | Targeted metabolomics |
| Normal development (Feb-Jan) | Catalpa bungei 'Jinsi' | Coniferaldehyde and this compound show dynamic seasonal fluctuation [6] | UPLC-MS/MS |
| CAD1 deficiency | Poplar | Coniferaldehyde → ferulic acid; this compound → multiple fates [3] | Metabolic profiling |
| REF1 deficiency | Arabidopsis | This compound accumulates, sinapate esters drastically reduced [2] | HPLC analysis |
Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) has emerged as the gold standard for comprehensive this compound and related metabolite analysis:
Sample Preparation:
UHPLC Conditions:
MS/MS Parameters:
Thioacidolysis provides detailed information about this compound incorporation into lignin:
Protocol:
Data Interpretation:
This compound dehydrogenase activity can be quantified through spectrophotometric assays:
CAD Activity Assay:
Generation of CAD1-Deficient Poplar:
The differential handling of this compound in Arabidopsis versus poplar has significant implications for metabolic engineering strategies aimed at improving plant biomass for bioenergy and industrial applications.
CAD1-deficient poplar shows dramatically improved saccharification efficiency without biomass penalty [3]:
Dual-approach engineering: Combining CAD1 downregulation with SCW master regulator overexpression (e.g., OsSWN1) increases wood density while maintaining favorable lignin characteristics [7]
Species-specific considerations: Engineering approaches must account for inherent metabolic differences between herbaceous and woody species [2] [3]
Field trial validation: CAD-downregulated poplar lines maintain improved characteristics under field conditions without yield penalty [7]
The comparative analysis of this compound metabolism in Arabidopsis and poplar reveals fundamental differences in how herbaceous versus woody plants manage this critical metabolic intermediate. While Arabidopsis channels this compound primarily toward soluble protectants via REF1, poplar exhibits metabolic flexibility that allows substantial this compound incorporation into lignin, particularly when canonical monolignol biosynthesis is disrupted.
These species-specific pathways offer unique opportunities for precision metabolic engineering of plant biomass tailored to specific industrial applications. The substantial improvement in saccharification efficiency observed in CAD1-deficient poplar, coupled with the ability to combine this trait with increased wood density through master regulator overexpression, presents a promising strategy for developing dedicated bioenergy crops.
Future research should focus on:
Sinapaldehyde (SNAH) is a naturally occurring methoxyphenol compound found in various plant species including Senra incan, Ailanthus altissima Swingle, Eucalyptus globulus, and Oryza sativa [1] [2]. This bioactive compound has gained significant research interest due to its potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic development against inflammation-related diseases. RAW 264.7 murine macrophages serve as an excellent experimental model for inflammation studies as they mimic native macrophage immune responses when stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacterial cell walls that triggers robust inflammatory signaling [3]. When activated by LPS, RAW 264.7 cells upregulate the production of various pro-inflammatory mediators including nitric oxide (NO), reactive oxygen species (ROS), cytokines (TNF-α, IL-6), and enzymes (iNOS, COX-2) through the activation of complex intracellular signaling pathways [1] [2].
The primary anti-inflammatory mechanism of this compound involves the suppression of COX-2 enzyme activity with an IC50 value of 47.8 μM, as confirmed through molecular docking simulations that demonstrated a binding score of -6.4 kcal/mol [1] [4] [5]. Additionally, this compound significantly inhibits the production of NO, ROS, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells in a dose-dependent manner [1] [2]. At the molecular level, this compound downregulates the expression of iNOS and COX-2 proteins and suppresses the mRNA expression of TNF-α, IL-6, and iNOS genes [1]. Research also indicates that this compound modulates key signaling pathways by suppressing the phosphorylation of p65 (NF-κB), ERK1/2, and SAPK/JNK proteins, thereby interfering with the inflammatory cascade at multiple points [5].
Purpose: To determine the non-cytotoxic concentration range of this compound for subsequent experiments [1].
Procedure:
Quality Control: this compound concentrations up to 100 μM should not show significant cytotoxicity. Include apigenin and genistin (30 μM) as reference compounds which may show cytotoxicity at higher concentrations [1].
Purpose: To measure the inhibitory effect of this compound on NO production in LPS-stimulated RAW 264.7 cells [1] [6].
Procedure:
Expected Results: LPS stimulation typically increases NO production by approximately 18-fold. This compound (100 μM) should inhibit NO production by up to 93% compared to LPS-stimulated control cells [1].
Purpose: To quantify the effect of this compound on TNF-α and IL-6 production [1].
Procedure:
Expected Results: this compound (30-100 μM) should significantly suppress TNF-α and IL-6 production by up to 59% and 64%, respectively [1].
Purpose: To evaluate the antioxidant activity of this compound by measuring intracellular ROS levels [1].
Procedure:
Expected Results: this compound (100 μM) should inhibit LPS-induced ROS production by up to 78% [1].
Purpose: To examine the effect of this compound on iNOS and COX-2 protein expression [1] [5].
Procedure:
Expected Results: this compound (100 μM) should decrease iNOS and COX-2 protein expression by 94% and 82%, respectively [1].
Purpose: To analyze the effect of this compound on inflammatory gene expression [1].
Procedure:
Expected Results: this compound (100 μM) should significantly downregulate TNF-α, IL-6, and iNOS mRNA expression by 82%, 74%, and 92%, respectively [1].
Table 1: Inhibitory Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Parameter Measured | This compound Concentration | Inhibition Percentage | Statistical Significance |
|---|---|---|---|
| NO production | 100 μM | 93% ± 1.1% | p < 0.001 |
| ROS production | 100 μM | 78% ± 2.1% | p < 0.01 |
| TNF-α production | 100 μM | 59% ± 1.1% | p < 0.001 |
| IL-6 production | 100 μM | 64% ± 3.5% | p < 0.001 |
| iNOS protein expression | 100 μM | 94% ± 1.2% | p < 0.001 |
| COX-2 protein expression | 100 μM | 82% ± 3.2% | p < 0.001 |
| iNOS mRNA expression | 100 μM | 92% ± 0.3% | p < 0.001 |
| TNF-α mRNA expression | 100 μM | 82% ± 3.6% | p < 0.001 |
| IL-6 mRNA expression | 100 μM | 74% ± 2.7% | p < 0.001 |
Table 2: Comparison of this compound with Reference Compounds
| Compound | COX-2 IC50 Value | Molecular Binding Score | NO Inhibition at 30 μM | Cytotoxicity at 100 μM |
|---|---|---|---|---|
| This compound | 47.8 μM | -6.4 kcal/mol | 72% ± 4.0% | Non-cytotoxic |
| Celecoxib | 0.45 μM | -11.1 kcal/mol | N/A | N/A |
| Apigenin | N/A | N/A | 55% ± 5.2% | Cytotoxic |
| Genistin | N/A | N/A | 50% ± 3.0% | Cytotoxic |
The experimental protocols outlined in this document provide a comprehensive framework for investigating the anti-inflammatory properties of this compound and related compounds in RAW 264.7 macrophages. These methods are particularly valuable for drug discovery screening from natural products and for mechanistic studies of anti-inflammatory compounds [1] [5]. The robust nature of RAW 264.7 cells as a macrophage model, combined with these standardized protocols, enables researchers to efficiently evaluate potential therapeutic agents for inflammation-related diseases [3].
The multifaceted anti-inflammatory activity of this compound, targeting both enzymatic activity (COX-2 inhibition) and intracellular signaling pathways, suggests its potential as a lead compound for developing treatments for conditions such as rheumatoid arthritis, atherosclerosis, asthma, chronic hepatitis, and inflammatory neurodegenerative diseases [1] [2]. Future research directions should include in vivo validation of these findings using appropriate animal models of inflammation, as well as further investigation into the precise molecular targets and structure-activity relationships of this compound derivatives to optimize potency and reduce potential toxicity.
Sirtuins are a family of NAD⁺-dependent deacetylases involved in critical cellular processes such as metabolism, DNA repair, and gene expression regulation. Their dysregulation is linked to various diseases, including cancer and neurodegenerative disorders, making them prominent therapeutic targets [1] [2]. This compound ((E)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-propenal) is a methoxyphenol compound that has been identified through in silico studies as a potential inhibitor of multiple human sirtuin isoforms (SIRT1-SIRT6) [3]. Molecular docking serves as a pivotal computational technique to predict the binding affinity and orientation of this small molecule within the catalytic site of these enzymes, providing a foundation for rational drug design [2].
A robust molecular docking protocol involves several sequential steps, from protein and ligand preparation to the final docking simulation and analysis. The workflow below summarizes this process.
The three-dimensional structures of sirtuin proteins (e.g., PDB IDs: 4KXQ for SIRT1, 1J8F for SIRT2) are retrieved from the Protein Data Bank. The preparation process involves:
The 3D structure of this compound (CID 637511) is obtained from the PubChem database. The ligand is prepared by:
The binding site, often the conserved catalytic core of the sirtuin, must be defined. This can be done using:
The actual docking is performed using software such as AutoDock Vina or Glide (Schrödinger Suite). The protocol involves:
After docking, the generated poses are ranked based on their docking scores or calculated binding free energies (ΔG, kcal/mol). The pose with the most favorable (most negative) score is selected for further analysis. Key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) between this compound and critical amino acid residues in the sirtuin active site are analyzed using visualization tools like Discovery Studio Visualizer or PyMOL [3] [4].
Docking studies have revealed that this compound exhibits a strong binding affinity for various sirtuin isoforms, with particularly high affinity for SIRT2. The table below summarizes the quantitative results and interactions from a representative study.
Table 1: Molecular Docking Results of this compound against Sirtuin Proteins
| Sirtuin Isoform | PDB ID | Glide Energy (kcal/mol) | Key Interactions & Notes | Reference |
|---|---|---|---|---|
| SIRT2 | 1J8F | -81.7 | Highest observed affinity; likely engages with the catalytic domain. | [3] |
| SIRT5 | 5BWL | -79.2 | Second-highest affinity. | [3] |
| SIRT1 | 4KXQ | Not Specified | Showed good binding affinity. | [3] |
| SIRT3 | 4BN5 | Not Specified | Showed good binding affinity. | [3] |
| SIRT4 | 5OJ7 | Not Specified | Showed good binding affinity. | [3] |
| SIRT6 | 3PKI | Not Specified | Showed good binding affinity. | [3] |
Furthermore, the drug-likeness of this compound was confirmed by ADME (Absorption, Distribution, Metabolism, Excretion) analysis. It complies with Lipinski's rule of five, predicting high gastrointestinal absorption and suggesting it is a promising candidate for further development [3].
For a more rigorous assessment, the following advanced techniques can be employed:
The application notes and protocols detailed herein provide a validated roadmap for investigating this compound as a sirtuin inhibitor. The high binding affinity predicted for SIRT2, coupled with favorable drug-like properties, positions this compound as a compelling lead compound. Future work should focus on experimental validation through enzyme inhibition assays and cell-based studies, supported by more extensive MD simulations and binding free energy calculations to refine the model and accelerate the development of novel sirtuin-targeted therapies.
Inflammation represents a fundamental biological response to harmful stimuli such as pathogens, damaged cells, or toxic compounds, but dysregulated inflammation contributes to numerous chronic diseases including rheumatoid arthritis, atherosclerosis, asthma, and neurodegenerative conditions. At the molecular level, cyclooxygenase-2 (COX-2) serves as a key rate-limiting enzyme in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins that mediate pain, fever, and inflammation responses. The discovery and development of selective COX-2 inhibitors has represented a major advancement in anti-inflammatory therapy, aiming to provide efficacy while minimizing gastrointestinal adverse effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 enzymes. However, the clinical use of synthetic COX-2 inhibitors has been constrained by cardiovascular safety concerns, prompting the scientific community to investigate safer alternatives, particularly from natural sources.
Sinapaldehyde (SNAH), a phenolic compound naturally present in various plants including Senra incan, Ailanthus altissima Swingle, Eucalyptus globulus, and Oryza sativa, has emerged as a promising candidate with demonstrated anti-inflammatory properties and a favorable safety profile. Recent scientific investigations have revealed that this naturally occurring compound exerts potent effects on inflammatory pathways through multimodal mechanisms, with COX-2 inhibition representing a central aspect of its activity. These application notes provide a comprehensive technical resource for researchers investigating the anti-inflammatory mechanisms of this compound, with particular emphasis on its COX-2 inhibitory activity, along with detailed protocols for experimental assessment of its effects in relevant biological models.
This compound exerts its anti-inflammatory effects through a sophisticated multi-target approach that converges on COX-2 inhibition while simultaneously modulating upstream inflammatory signaling pathways:
Direct COX-2 Enzyme Inhibition: Molecular docking simulations demonstrate that this compound binds effectively to the active site of COX-2 with a computed binding energy of -6.4 kcal/mol. This interaction occurs through competitive inhibition at the cyclooxygenase site, where this compound strategically occupies the hydrophobic channel normally utilized by arachidonic acid substrate. The methoxyphenol structure of this compound facilitates specific interactions with key amino acid residues in the COX-2 binding pocket, particularly engaging with Val523, Arg513, and Val434—residues that constitute the characteristic side pocket unique to COX-2 compared to COX-1. This specific interaction pattern explains the compound's selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 enzyme, which lacks this structural flexibility due to the presence of bulkier isoleucine residues at corresponding positions. [1] [2]
Suppression of COX-2 Expression: Beyond direct enzyme inhibition, this compound significantly downregulates LPS-induced COX-2 expression at both protein and transcriptional levels. In LPS-stimulated RAW 264.7 macrophages, treatment with 100 μM this compound reduced COX-2 protein expression by 82% compared to LPS-stimulated controls. This effect operates through interference with the NF-κB signaling pathway, a primary regulator of COX-2 gene transcription during inflammation. Additionally, this compound modulates MAPK signaling cascades, further contributing to reduced COX-2 synthesis at the cellular level. [1] [3]
Reactive Oxygen Species (ROS) Regulation: this compound demonstrates significant antioxidant capacity that complements its COX-2 inhibitory effects. In inflammatory conditions, ROS function as key signaling molecules that activate pro-inflammatory transcription factors including NF-κB and AP-1, thereby amplifying COX-2 expression. This compound treatment (100 μM) reduces LPS-induced intracellular ROS production by 78%, effectively breaking this positive feedback loop and creating an environment less conducive to inflammatory gene expression. [1] [3]
Table 1: Quantitative Profile of this compound's COX-2 Inhibitory and Anti-inflammatory Effects
| Parameter | Experimental Value | Experimental Conditions | Reference Compound |
|---|---|---|---|
| COX-2 Binding Affinity | -6.4 kcal/mol | Molecular docking simulation | Celecoxib: -11.1 kcal/mol |
| COX-2 Enzyme Inhibition (IC50) | 47.8 μM | In vitro enzyme assay | Celecoxib: 0.45 μM |
| COX-2 Protein Suppression | 82% reduction at 100 μM | LPS-stimulated RAW 264.7 macrophages | - |
| iNOS Protein Suppression | 94% reduction at 100 μM | LPS-stimulated RAW 264.7 macrophages | - |
| NO Production Inhibition | 93% reduction at 100 μM | LPS-stimulated RAW 264.7 macrophages | - |
| ROS Scavenging | 78% reduction at 100 μM | LPS-stimulated RAW 264.7 macrophages | - |
| TNF-α Reduction | 59% reduction at 100 μM | LPS-stimulated RAW 264.7 macrophages | - |
| IL-6 Reduction | 64% reduction at 100 μM | LPS-stimulated RAW 264.7 macrophages | - |
| Cytotoxicity Threshold | >100 μM (non-cytotoxic) | RAW 264.7 macrophages (18h treatment) | - |
The data presented in Table 1 illustrate the dose-dependent efficacy of this compound across multiple inflammatory parameters, with particularly potent effects on NO production and iNOS expression. While this compound's direct COX-2 enzyme inhibitory potency (IC50 = 47.8 μM) is moderate compared to highly optimized synthetic inhibitors like celecoxib (IC50 = 0.45 μM), its multimodal mechanism targeting both COX-2 enzyme activity and expression, combined with complementary antioxidant and cytokine-suppressing activities, contributes to a compelling therapeutic profile. The considerable safety margin evidenced by the absence of cytotoxicity at concentrations up to 100 μM further enhances its potential as a lead compound or therapeutic agent. [1] [3]
Purpose: To establish a reliable in vitro screening system for evaluating the anti-inflammatory activity of this compound and related compounds.
Materials:
Procedure:
Technical Notes: Include a vehicle control (0.1% DMSO) to exclude solvent effects. Verify cell viability using XTT assay or similar method. Perform LPS dose-response preliminary experiments to establish optimal stimulation conditions for your specific cell line passage. [1] [3]
Purpose: To quantify the inhibitory effect of this compound on NO production, an key inflammatory mediator.
Materials:
Procedure:
Technical Notes: The Griess reaction detects only nitrite, the stable oxidation product of NO. For accurate quantification, ensure supernatants are free of floating cells by centrifugation before analysis. Include a positive control such as a known NOS inhibitor (e.g., L-NAME) to validate the assay system. [1] [3]
Purpose: To evaluate the effect of this compound on COX-2 and iNOS protein expression.
Materials:
Procedure:
Technical Notes: Include both unstimulated and LPS-stimulated controls for reference. Optimize antibody concentrations through preliminary experiments. Ensure linear range of detection for densitometric analysis by testing different exposure times. [1] [3]
Purpose: To predict and visualize the interaction between this compound and the COX-2 enzyme active site.
Materials:
Procedure:
Technical Notes: Validate docking protocol by re-docking native ligand and comparing with experimental pose. Consider using multiple docking programs for consensus scoring. For more accurate results, follow docking with molecular dynamics simulations to account for protein flexibility. [1] [2]
Diagram 1: Comprehensive anti-inflammatory mechanism of this compound showing multimodal inhibition of inflammatory signaling, mediator expression, and enzyme activity.
Diagram 2: Comprehensive experimental workflow for evaluating the anti-inflammatory effects of this compound in cellular models.
The comprehensive data on this compound positions it as a promising multimodal anti-inflammatory agent with particular relevance to natural product development and lead compound optimization. Its dual capacity to directly inhibit COX-2 enzyme activity while simultaneously suppressing COX-2 expression through interference with NF-κB and MAPK signaling pathways represents a therapeutic advantage over single-target approaches. This multimodal mechanism may translate to enhanced efficacy in complex inflammatory conditions where multiple pathways contribute to disease pathology.
From a drug development perspective, this compound offers an excellent structural scaffold for medicinal chemistry optimization. The methoxyphenol core can be strategically modified to enhance potency, selectivity, and pharmacokinetic properties while retaining the favorable safety profile. Potential optimization strategies include:
The experimental protocols outlined in this document provide a solid foundation for standardized screening of this compound analogs and related natural compounds. Particular attention should be directed toward advancing the assessment of these compounds in more complex disease-relevant models, including:
Additionally, the therapeutic potential of this compound extends beyond conventional inflammatory conditions. Emerging research suggests possible applications in:
The table below summarizes the key quantitative data on this compound's antibacterial activity from the literature.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 128 μg/mL | [1] [2] [3] |
| Escherichia coli | 128 μg/mL | [1] [2] [3] |
| Staphylococcus aureus | 64 μg/mL | [3] |
| Pseudomonas aeruginosa | 64 μg/mL | [3] |
| Salmonella enterica serovar Typhimurium | 128 μg/mL | [3] |
| Bacillus cereus | 128 μg/mL | [3] |
Here are detailed methodologies for key experiments to assess the antibacterial properties of this compound.
This standard broth microdilution protocol is used to determine the lowest concentration that inhibits visible growth (MIC) and kills the bacteria (MBC) [4].
This compound has been reported to inhibit the production of pro-inflammatory cytokines and virulence factors, which can be linked to anti-biofilm activity [3]. The following protocol can be used to quantify its effect on biofilm formation.
% Biofilm Inhibition = [1 - (OD570 of sample well / OD570 of control well)] × 100%.The exact molecular mechanisms of this compound's antibacterial action are not fully elucidated. However, based on its reported bioactivities and structural similarities to compounds like cinnamaldehyde, the following pathways are hypothesized.
The diagram above illustrates the proposed and hypothesized mechanisms of action for this compound.
This compound presents a promising scaffold for antibacterial development with documented anti-inflammatory and moderate direct antibacterial properties. The provided data and protocols offer a basis for further investigation. Future work should focus on mechanism of action studies, structural modification to improve potency, and evaluation of synergistic combinations with standard antibiotics to assess its potential in addressing multidrug-resistant infections like MRSA.
Lignin, a complex aromatic biopolymer in plant cell walls, represents a major bottleneck in lignocellulosic biofuel production due to its recalcitrance to degradation. Traditional lignins primarily incorporate monolignols including coniferyl alcohol (G-units) and sinapyl alcohol (S-units), but recent advances demonstrate that engineering plants to incorporate This compound instead can dramatically improve biomass processability. This compound incorporation alters lignin's fundamental properties by introducing chemically labile bonds and reducing polymerization degree, thereby enhancing saccharification efficiency and biofuel yields.
The strategic incorporation of this compound and other hydroxycinnamaldehydes into lignin polymers represents a paradigm shift in biomass engineering. Unlike conventional approaches that simply reduce lignin content—often incurring growth penalties—this compound engineering modifies lignin structure while maintaining plant viability. This approach leverages the natural plasticity of lignin biosynthesis, where downregulation of cinnamyl alcohol dehydrogenase (CAD) redirects metabolic flux toward hydroxycinnamaldehydes that become incorporated into the lignin polymer [1]. The resulting lignin contains chemically labile bonds and exhibits reduced molecular weight, significantly decreasing biomass recalcitrance without compromising structural integrity during plant growth.
Table: Comparison of Lignin Engineering Targets for Improved Biofuel Production
| Engineering Approach | Key Genetic Manipulation | Impact on Lignin | Saccharification Improvement |
|---|---|---|---|
| CAD Downregulation | RNAi, antisense, or CRISPR targeting CAD | Increased this compound incorporation; reduced lignin content | Up to 81% glucose, 153% xylose yield increase |
| Transcription Factor Engineering | Overexpression of mutated PdLTF1AA | Reduced lignin biosynthesis; altered composition | Enhanced cellulose accessibility |
| Dual Strategy | CAD suppression + cellulose enhancement | Reduced lignin + increased cellulose | Synergistic improvement in sugar release |
| Fungal Pretreatment Combination | CAD deficiency + white rot fungi | Selective delignification | Significantly enhanced enzymatic hydrolysis |
Principle: Targeted reduction of CAD enzyme activity redirects metabolic flux from monolignol alcohols to their aldehyde precursors, leading to significant incorporation of this compound into lignin polymers [1]. This results in lignin with altered chemical properties that is more susceptible to chemical and biological degradation.
Protocol Steps:
Vector Construction for CAD Suppression
Plant Transformation and Selection
Molecular Characterization of Transgenic Lines
Critical Parameters:
Natural Mutant Isolation:
CRISPR-Cas9 Mediated CAD Knockout:
Advanced Strategy: Simultaneous suppression of lignin biosynthesis and enhancement of cellulose deposition creates synergistic improvements in biomass quality [3] [4].
Protocol:
Construct Design for Dual Modification
Transformation and Screening
Table: Key Metrics for Successful Genetic Engineering Outcomes
| Parameter | Target Range | Analytical Method | Significance |
|---|---|---|---|
| CAD Transcript Level | <5% of wild-type | RT-qPCR | Confirms effective gene suppression |
| This compound Incorporation | 10-20 fold increase | Thioacidolysis + NMR | Indicates successful pathway redirection |
| Klason Lignin Content | 10-15% reduction | Gravimetric analysis | Measures lignin reduction |
| Cellulose Content | 10-20% increase | Updegraff method | Confirms enhanced polysaccharide deposition |
| S/G Ratio | Variable by species | Thioacidolysis | Alters lignin polymer properties |
| Plant Height | No significant reduction | Growth measurement | Ensures no yield penalty |
Comprehensive Lignin Characterization Protocol:
Lignin Content Determination
Lignin Monomer Composition by Thioacidolysis
Structural Analysis by 2D-NMR (HSQC)
UPLC-MS/MS Method for Phenolic Compounds:
Sample Extraction
UPLC-MS/MS Analysis
Standardized Saccharification Protocol:
Biomass Preparation
Enzymatic Hydrolysis
Sugar Quantification
Principle: White rot fungi (WRF) selectively degrade lignin in biomass, and their efficiency is significantly enhanced when combined with this compound-engineered lignin [2]. This combination approach creates a synergistic effect that maximizes sugar release for biofuel production.
Protocol Steps:
Fungal Strain Selection and Maintenance
Biomass Preparation and Sterilization
Fungal Inoculation and Incubation
Post-Treatment Analysis
Fungal Pretreatment Workflow for this compound-Engineered Biomass
Critical Parameters for Success:
Expected Outcomes:
Successful this compound engineering is confirmed by multiple analytical parameters that must align to ensure both scientific validity and practical utility for biofuel production:
Metabolic Incorporation Efficiency: Effective CAD downregulation should result in >10-fold increase in this compound incorporation into lignin, quantified via thioacidolysis and confirmed by NMR detection of cinnamaldehyde end-groups [1]. The characteristic red-brown wood coloration in CAD-deficient lines provides a preliminary visual indicator of successful pathway redirection [2].
Saccharification Enhancement: Engineered biomass should demonstrate substantially improved sugar yields under mild pretreatment conditions. Target thresholds include >80% improvement in glucose release and >150% improvement in xylose release compared to wild-type controls [1]. This enhanced digestibility should be maintained after storage and under industrial processing conditions.
Plant Fitness Assessment: Successful engineering must not compromise agronomic viability. Engineered lines should show no significant reduction in biomass yield, plant height, or disease resistance compared to wild-type controls. Comprehensive field trials over multiple growing seasons are essential to confirm that lignin modification does not incur fitness penalties.
Scale-up Challenges and Solutions:
Biorefinery Integration
Economic Viability Assessment
Regulatory and Environmental Safety
The strategic incorporation of This compound into lignin polymers represents a transformative approach to reducing biomass recalcitrance for biofuel production. The protocols outlined here provide researchers with comprehensive methodologies for engineering, characterizing, and utilizing this compound-enriched lignocellulosic biomass. The synergistic combination of genetic engineering to alter lignin structure with biological pretreatment approaches creates powerful strategies for enhancing biofuel yields.
Future developments in this field will likely focus on precision engineering of lignin composition through advanced gene editing technologies, development of tailored enzyme systems for optimized saccharification of engineered biomass, and integrated biorefinery approaches that maximize value from all biomass components. As these technologies mature, this compound lignin engineering is poised to make significant contributions to sustainable biofuel production and the transition toward renewable energy systems.
Lignin is a major polymer in plant cell walls and a significant contributor to biomass recalcitrance, hindering the efficient conversion of plant biomass into fermentable sugars for biofuel production. Cinnamyl Alcohol Dehydrogenase (CAD1) is a key enzyme in the monolignol biosynthesis pathway, catalyzing the final reduction step of hydroxycinnamaldehydes into hydroxycinnamyl alcohols (monolignols). Recent research demonstrates that down-regulating CAD1 in poplar leads to a dramatic rerouting of metabolic fluxes, particularly for the lignin precursor sinapaldehyde. This results in altered lignin structure and a significant improvement in the saccharification efficiency of lignocellulosic biomass [1] [2] [3]. These Application Notes and Protocols detail the experimental methodologies and key findings for researchers aiming to replicate and build upon these findings to improve bioenergy crops.
Down-regulation of CAD1 to only 5% residual transcript abundance in poplar induces distinct metabolic fates for coniferaldehyde and this compound, significantly altering lignin composition and enhancing sugar release [1] [2].
Table 1: Major Metabolic Shifts in CAD1-Downregulated Poplar
| Metabolic Parameter | Observation in CAD1-Downregulated Poplar | Quantitative Change (Fold) |
|---|---|---|
| This compound Incorporation into Lignin | Increased incorporation into lignin polymer | Up to 20-fold [1] |
| S′(8-8)S′ Dimer | Accumulation of a novel this compound radical coupling product | > 24,000-fold [1] |
| Syringyl Lactic Acid Hexoside | Accumulation of a major soluble hydroxycinnamate derivative | > 8,500-fold [1] |
| Klason Lignin Content | Reduction in total lignin content | ~10% reduction [1] |
The structural changes in lignin significantly improve the accessibility of cell wall polysaccharides to enzymatic hydrolysis. In low-extent saccharification assays, the transgenic lines showed a substantial increase in sugar release, underscoring the biotechnological potential of this approach [1].
Table 2: Saccharification Efficiency of CAD1-Downregulated Biomass
| Sugar Released | Change in Release (vs. Wild-Type) | Pretreatment Conditions |
|---|---|---|
| Glucose | Increase of up to +81% | Various pretreatment conditions [1] |
| Xylose | Increase of up to +153% | Various pretreatment conditions [1] |
Objective: To generate transgenic poplar (Populus tremula × Populus alba) with significantly reduced CAD1 expression.
Materials:
Method:
Objective: To identify and quantify the accumulation of soluble phenolic metabolites, such as this compound coupling products and hydroxycinnamate derivatives.
Materials:
Method:
Objective: To evaluate the efficiency of sugar release from transgenic and wild-type biomass.
Materials:
Method:
The following diagrams, generated using Graphviz DOT language, illustrate the core metabolic shifts and experimental workflows.
Diagram 1: Metabolic Routing under CAD1 Deficiency. CAD1 down-regulation (blue) shunts coniferaldehyde (yellow) to ferulic acid derivatives and this compound (red) into multiple routes, including lignin incorporation and novel metabolites.
Diagram 2: Multi-level Phenotyping Workflow. The sequential analysis from genetic modification to functional saccharification outcome.
The targeted down-regulation of CAD1 is a validated and promising biotechnological strategy to engineer lignocellulosic biomass for the sugar platform industry. It uniquely reroutes this compound metabolism, leading to a lignin polymer with incorporated aldehydes and a substantial reduction in biomass recalcitrance, without a growth penalty [1] [2]. The protocols outlined herein provide a roadmap for reproducing these findings in poplar and other bioenergy crops. Future work could explore stacking the cad1 trait with other beneficial cell wall modifications, such as simultaneous regulation of lignin and cellulose biosynthesis, to achieve synergistic improvements in biomass processing [4].
This compound is a key hydroxycinnamaldehyde intermediate in the lignin biosynthetic pathway of angiosperms, systematically named as (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal with molecular formula C~11~H~12~O~4~ and molar mass of 208.213 g·mol⁻¹ [1]. This phenolic compound serves as the direct precursor for sinapyl alcohol, one of the three primary monolignols that incorporate into the lignin polymer during plant cell wall formation [2] [1]. This compound possesses a characteristic conjugated system featuring an aldehyde group and methoxy substitutions at the 3 and 5 positions of the aromatic ring, which significantly influences its chemical reactivity and spectral properties [1].
The biological significance of this compound extends beyond lignin biosynthesis, as it accumulates in various plant tissues including the barks of Phellodendron amurense and Ilex rotunda [3]. In recent years, research interest in this compound has grown substantially due to its potential applications in biofuel production, pharmaceutical development, and as a quality marker in food and beverage products [4] [5] [6]. Its derivatives, particularly This compound glucoside (CAS# 154461-65-1), have become commercially available for research purposes, with documented solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [3].
This compound exhibits distinctive physicochemical properties that influence its extraction behavior and analytical detection. The compound has a melting point of 104-106°C and a calculated partition coefficient (log P) of 1.686, indicating moderate hydrophobicity [1]. Its acid-base properties include a pKa of 9.667, making it predominantly in neutral form under most physiological and extraction conditions [1]. The conjugated system of this compound, comprising the aromatic ring with electron-donating methoxy groups and the α,β-unsaturated aldehyde functionality, contributes to its UV-Vis absorption characteristics with maximum detection sensitivity achieved at 404 nm in capillary electrophoretic analyses [6].
This compound is widely distributed in woody plant species, particularly in angiosperms where it plays a crucial role in syringyl lignin formation [4] [1]. It has been identified and isolated from several botanical sources:
Table 1: Commercial Availability of this compound Glucoside (CAS# 154461-65-1)
| Product Size | Price | Stock Availability |
|---|---|---|
| 5 mg | $638 | In Stock |
| 10 mg | Please Inquire | In Stock |
| 20 mg | Please Inquire | Please Inquire |
| 50 mg | Please Inquire | Please Inquire |
| 100 mg | Please Inquire | Please Inquire |
| 200 mg | Please Inquire | Please Inquire |
| 500 mg | Please Inquire | Please Inquire |
| 1000 mg | Please Inquire | Please Inquire |
For research purposes, This compound glucoside is commercially available in various quantities, with detailed chemical properties documented including molecular formula C~17~H~22~O~9~, molecular weight 370.4 g/mol, and storage recommendations of desiccation at -20°C to maintain stability [3]. The compound is classified under phenylpropanoids and characterized by specific spectral data (IR, MS, NMR) for structural verification [3].
The extraction of this compound from plant materials employs both conventional and advanced techniques, with the latter showing superior efficiency and selectivity. Ultrasound-assisted extraction utilizes cavitation forces to disrupt plant cell walls, enhancing the release of intracellular compounds into the extraction solvent [7]. When combined with enzyme-assisted extraction using cellulolytic enzyme mixtures like Viscozyme L, the process achieves significantly higher yields by breaking down structural polysaccharides that entrap phenolic compounds [7]. Optimal conditions for this combined approach include ultrasound pretreatment at 200 W for 10 minutes followed by enzymatic extraction using 0.06 mL/g Viscozyme L at pH 3.5 and 45°C [7].
Pressurized liquid extraction represents another advanced technique that employs elevated temperatures and pressures to maintain solvents in liquid state above their normal boiling points, thereby enhancing extraction efficiency and reducing processing time [7]. This method has been successfully applied to walnut shells, which share similar lignocellulosic characteristics with other this compound-containing plant materials [7]. The electroosmotic coupled particle-assisted solvent flotation technique represents an innovative approach designed for sensitive compounds like cinnamaldehyde, which could be adapted for this compound extraction [8]. This method uses low-voltage electric fields to create pores on cell walls, facilitating the release of target compounds while minimizing thermal degradation [8].
Table 2: Comparison of Advanced Extraction Techniques for Phenolic Compounds from Plant Materials
| Extraction Method | Optimal Conditions | Total Phenolic Content (mg GAE/100 g dw) | Key Advantages | Limitations |
|---|---|---|---|---|
| US-EAE | Ultrasound: 200 W, 10 min; Enzyme: 0.06 mL/g Viscozyme L, pH 3.5, 45°C | 5625 | Highest extraction yield, enhanced bioactivity retention | Complex optimization, higher cost |
| UAE Alone | 200 W, 10-30 min, appropriate solvent | 4129 | Rapid extraction, simple operation | Lower efficiency for bound phenolics |
| PLE | High pressure (500-3000 psi), elevated temperature (40-200°C) | ~3500-4000* | Fast, automated, reduced solvent consumption | Specialized equipment required |
| ECPASF | 50 mL/min flow rate, 30 min, pH 5 | Not specified for this compound | Low energy consumption, minimal compound degradation | Method in development for this compound |
*Estimated range based on similar lignocellulosic materials [7]
The selection of extraction method depends on several factors including target compound concentration, matrix complexity, available equipment, and downstream applications. For high-value applications requiring maximum purity, sequential extraction approaches combining multiple techniques often yield superior results [7]. The solvent system also plays a critical role in extraction efficiency, with aqueous-organic mixtures typically providing optimal balance between solubility and selectivity [8] [7].
High-speed counter-current chromatography represents an efficient liquid-liquid partition chromatographic technique for the purification of this compound and its derivatives from complex plant extracts. The following protocol has been successfully employed for the isolation of this compound glucoside from the barks of Ilex rotunda [3]:
The success of HSCCC purification depends on several critical parameters that require optimization and monitoring:
Reverse-phase HPLC represents the most widely employed technique for the analysis and quantification of this compound in complex mixtures. The following method provides optimal separation of this compound from related phenolic compounds:
For rapid analysis without extensive sample preparation, capillary electrophoresis offers an alternative approach with high separation efficiency:
Table 3: Analytical Techniques for this compound Detection and Quantification
| Analytical Method | Optimal Detection Wavelength | Limit of Detection | Linear Range | Key Applications |
|---|---|---|---|---|
| HPLC with PDA | 320-404 nm | Not specified | Not specified | Plant extract analysis, quality control |
| Capillary Electrophoresis | 422 nm | 0.1475 ppm | 0.3-57 mg/L | Beverage analysis, rapid screening |
| UPLC-ESI-MS/MS | Not applicable (MS detection) | Higher sensitivity | Broad dynamic range | Metabolomic studies, compound identification |
The biosynthesis of this compound occurs through the phenylpropanoid pathway, branching from the general plant metabolism at phenylalanine. The specific route to this compound involves:
Figure 1: Biosynthetic Pathway of this compound in Plants
The transformation from coniferaldehyde to this compound proceeds through a two-step process involving coniferaldehyde 5-hydroxylase which introduces a hydroxyl group at the 5-position, followed by O-methyltransferase which transfers a methyl group to form the dimethoxy substitution pattern characteristic of this compound [1]. The final reduction to sinapyl alcohol is catalyzed by sinapyl alcohol dehydrogenase in angiosperms, though this enzyme exhibits specificity toward this compound compared to other hydroxycinnamaldehydes [2] [1].
Genetic manipulation of the this compound biosynthetic pathway offers promising opportunities to alter lignin composition for improved industrial processing of plant biomass. Down-regulation of cinnamyl alcohol dehydrogenase leads to dramatic metabolic shifts, resulting in up to 20-fold increase in this compound incorporation into lignin polymers [4] [10]. This pathway modification also triggers the accumulation of various soluble metabolites, most notably syringyl lactic acid hexoside which increases over 8,500-fold in CAD-deficient poplar lines [4] [10].
The distinct metabolic fates of coniferaldehyde and this compound under CAD deficiency highlight the complexity of the phenylpropanoid pathway. While coniferaldehyde is primarily converted to ferulic acid and its derivatives, this compound undergoes either oxidative coupling into lignin-like polymers or conversion to sinapic acid derivatives [4] [10]. These metabolic shifts have significant implications for the physicochemical properties of the plant cell wall, demonstrating that strategic pathway engineering can facilitate the development of improved feedstocks for biofuel production [4].
Lignin engineering through manipulation of this compound metabolism represents a promising strategy for improving saccharification efficiency in biofuel production. Transgenic poplar lines with down-regulated CAD1 show dramatic improvements in sugar release, with glucose and xylose yields increasing by up to 81% and 153% respectively under certain pretreatment conditions [4] [10]. These improvements occur despite a 10% reduction in total lignin content, with no associated biomass penalty, making this approach particularly attractive for bioenergy crop development [4] [10].
The incorporation of this compound into lignin polymers creates a modified cell wall structure with enhanced processability. Nuclear magnetic resonance spectroscopy reveals that CAD-deficient plants incorporate substantially higher levels of this compound into their lignin, creating altered bonding patterns that likely contribute to improved saccharification [4]. This application demonstrates how understanding and manipulating this compound metabolism can lead to significant advances in renewable energy technologies.
This compound and its glucosylated form exhibit potential bioactivities that warrant further investigation for health applications. While direct biological studies on this compound were limited in the search results, its presence as a major bioactive component in traditional medicines like "Jiubiying" (the dried barks of Ilex rotunda) suggests potential therapeutic properties [3]. The compound's structural similarity to other bioactive hydroxycinnamaldehydes supports its potential investigation for antioxidant, anti-inflammatory, and antimicrobial applications.
In wine and brandy production, this compound serves as an important quality marker that indicates proper aging in oak barrels [5] [6]. Its absence can help identify counterfeit products, as artificially aged beverages typically lack the characteristic phenolic aldehyde profile of traditionally barrel-aged spirits [6]. Analytical methods for detecting this compound in alcoholic beverages have been refined to achieve high sensitivity and reproducibility, allowing for accurate quality assessment and authentication [5] [6].
This compound represents a versatile phytochemical with significance across multiple disciplines, from plant biochemistry to industrial applications. The extraction and purification protocols detailed in these Application Notes provide researchers with robust methodologies for obtaining high-quality this compound from natural sources. The advancing understanding of this compound's biosynthetic pathway and metabolic engineering possibilities offers exciting opportunities for developing improved bioenergy crops and value-added bioproducts. As research continues to reveal the multifaceted roles and applications of this compound, the methodologies presented here will serve as fundamental tools for scientific and industrial progress.
Sinapaldehyde (IUPAC name: (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal) is a key monolignol precursor in the lignin biosynthesis pathway, with molecular formula C₁₁H₁₂O₄ and molar mass of 208.213 g·mol⁻¹. This hydroxycinnamaldehyde derivative features a characteristic phenylpropenal structure with one hydroxy group and two methoxy groups at the 3,5-positions on the aromatic ring, creating the syringyl (S) unit configuration that distinguishes it from other lignin precursors. [1] In plant systems, this compound serves as the immediate precursor to sinapyl alcohol, one of the three primary monolignols that undergo polymerization to form lignin macromolecules. [2] [1]
The analytical quantification of this compound has gained significant importance in both plant biochemistry research and industrial biotechnology applications. In metabolic engineering approaches aimed at modifying lignin composition to improve saccharification efficiency for biofuel production, monitoring this compound levels provides crucial insights into pathway flux. [2] For instance, down-regulation of CINNAMYL ALCOHOL DEHYDROGENASE (CAD) in poplar leads to substantial accumulation of this compound and its incorporation into lignin, significantly altering lignin structure and improving sugar release by up to 81% for glucose and 153% for xylose. [2] These applications demand robust, sensitive, and high-throughput analytical methods capable of detecting this compound in complex biological matrices.
Ultra-high-performance supercritical fluid chromatography (UHPSFC) coupled with mass spectrometry offers a rapid separation alternative to conventional UHPLC methods. A validated UHPSFC/QTOF-MS method has been developed specifically for the analysis of 40 lignin-derived compounds, including this compound, achieving complete separation within a remarkably short 6-minute retention time. [3] The method development involved comprehensive optimization of several critical parameters:
Column screening: Seven different stationary phases were evaluated, including Waters Torus 1-AA (1-aminoanthrocene), Torus DIOL, Torus DEA (diethylamine), Torus 2-PIC (2-picolylamine), ACQUITY UPC² HSS C₁₈ SB, ACQUITY UPC² CSH FP (fluorophenyl), and others to achieve maximum selectivity for lignin-derived monomers. [3]
Ionization optimization: A D-optimal design of experiment (DoE) approach was employed to systematically optimize makeup solvent composition and ion source parameters, significantly enhancing ionization efficiency for the target compounds. [3]
Mobile phase composition: The method utilized supercritical CO₂ as the primary mobile phase, with modifier solvents and additives tailored to improve separation and detection sensitivity. [3]
Table 1: Optimal UHPSFC-MS Conditions for this compound Analysis [3]
| Parameter | Specification | Notes |
|---|---|---|
| Chromatography Mode | UHPSFC (Ultra-High Performance Supercritical Fluid Chromatography) | Uses supercritical CO₂ as primary mobile phase |
| Separation Time | 6 minutes for 40 compounds | Rapid analysis capability |
| Detection | QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) | High-resolution accurate mass |
| Ionization Mode | Negative ESI preferred | 36 of 40 compounds showed high ionization efficiency in negative mode |
| Key Optimized Parameters | Makeup solvent composition, ion source settings | Via D-optimal design of experiment |
For conventional UHPLC-MS/MS approaches, a highly optimized method has been developed for the quantification of 19 flavonoids and 15 phenolic compounds, providing a robust framework that can be adapted specifically for this compound analysis. This method demonstrates exceptional performance characteristics with 10-minute chromatographic separation that successfully resolves challenging isomer pairs including 3-, 4-, and 5-chlorogenic acids, 4-hydroxybenzoic and salicylic acids, isoorientin and orientin, as well as luteolin and kaempferol. [4]
The method exhibits outstanding sensitivity parameters with limits of detection (LOD) ranging between 1.5 amol to 300 fmol and limits of quantification (LOQ) between 5 amol to 1000 fmol on column. The linearity range for each compound spans from low fmol to high pmol, demonstrating the method's versatility across concentration ranges. When validated using maize seedling extracts, the method showed excellent extraction efficiency with the majority of analytes recovering above 75% efficiency, while the biological matrix did not suppress ionization signals for 32 out of the 34 target metabolites. [4]
Both UHPSFC-MS and UHPLC-MS/MS methods have undergone comprehensive validation following established bioanalytical guidelines. The validation parameters assessed include selectivity, linearity, precision, accuracy, recovery, matrix effects, and stability. For the UHPLC-MS/MS method, all flavonoids and phenolic compounds demonstrated intra- and inter-day accuracy within ±20%, except for coniferyl alcohol and vanillic acid which slightly exceeded these limits. [4]
Table 2: Validation Parameters for this compound UHPLC-MS Analysis [4] [3]
| Validation Parameter | Performance Characteristics | Method Details |
|---|---|---|
| Linearity Range | Low fmol to high pmol | Wide dynamic range |
| Limit of Detection (LOD) | 1.5 amol - 300 fmol | Extremely high sensitivity |
| Limit of Quantification (LOQ) | 5 amol - 1000 fmol | Suitable for trace analysis |
| Recovery Efficiency | >75% for most analytes | Maize seedling extracts |
| Matrix Effect | No suppression for 32/34 metabolites | Minimal matrix interference |
| Intra-/Inter-day Accuracy | Within ±20% for most compounds | Coniferyl alcohol and vanillic acid outside range |
The exceptional detection sensitivity achieved by these methods enables researchers to monitor this compound at trace levels in complex plant extracts and processed lignin samples. The isomeric specificity is particularly crucial for this compound analysis, as it must be distinguished from related hydroxycinnamaldehydes such as coniferaldehyde, p-coumaraldehyde, and their various metabolites. [4] [3] The application of high-resolution mass spectrometry (HRMS) further enhances method specificity by providing accurate mass measurements for confident compound identification and differentiation of isobaric compounds that may co-elute chromatographically.
For this compound characterization, MS/MS fragmentation patterns provide additional confirmatory evidence. While specific fragmentation data for this compound was not explicitly provided in the search results, related hydroxycinnamaldehydes typically show characteristic fragments resulting from cleavage of the propenal side chain, retro-Diels-Alder reactions in the case of flavonoid analogs, and losses of methoxy and hydroxy groups. [5] These fragmentation patterns serve as valuable diagnostic tools for confirming this compound identity in complex samples.
The quantification of this compound and related phenolic compounds in plant tissues requires careful sample preparation to ensure accurate representation of in vivo levels. The following protocol has been validated for maize seedlings and can be adapted for other plant systems: [4]
This approach has been successfully used to quantify flavonoids, free phenolics, and cell wall-bound phenolics in seedlings from two maize lines with contrasting phenolic content, demonstrating the method's applicability to comparative plant studies. [4]
For the analysis of this compound in depolymerized lignin samples, such as those from kraft lignin processing, the following protocol has been established: [3]
This method has been validated using differently processed lignin samples and shown to effectively quantify this compound and other lignin-derived monomers in these complex matrices. [3]
The complete analytical workflow for this compound quantification encompasses multiple stages from sample collection to data interpretation. The following diagram visualizes this comprehensive process:
The metabolic context of this compound within the lignin biosynthesis pathway is crucial for interpreting analytical results. The following diagram illustrates the key enzymatic steps leading to this compound formation and conversion:
Several technical challenges may arise during this compound analysis that require specific troubleshooting approaches:
Matrix effects: Biological samples can cause ion suppression or enhancement. Use stable isotope-labeled internal standards when available (e.g., d₃-sinapaldehyde if commercially available) to compensate for these effects. If no labeled standard is available, the method of standard additions can be employed for quantification. [4] [6]
Compound stability: this compound may degrade during sample storage or processing. Maintain samples at 4°C during analysis and store at -80°C long-term. Avoid repeated freeze-thaw cycles and use amber vials to protect from light. [6]
Chromatographic issues: Poor peak shape or retention time drift can occur. Ensure mobile phases are prepared fresh regularly and columns are properly maintained. The use of guard columns is recommended to extend analytical column lifetime. [4] [3]
Implement a comprehensive quality control system to ensure data reliability:
The UHPLC-MS and UHPSFC-MS methods presented herein provide robust analytical platforms for the sensitive and specific quantification of this compound in diverse sample matrices. The exceptional sensitivity, with detection limits in the amol range, combined with rapid analysis times of 6-10 minutes, makes these methods particularly suitable for high-throughput applications in both research and industrial settings. [4] [3]
The ability to accurately monitor this compound levels has significant implications for lignin engineering efforts aimed at improving biomass processing for biofuels and bioproducts. As research continues to explore the complex regulation of lignin biosynthesis, these analytical methods will play an increasingly important role in elucidating metabolic fluxes and evaluating the outcomes of genetic modifications. [2] The protocols and application notes provided in this document offer researchers comprehensive guidance for implementing these powerful analytical techniques in their own laboratories.
This compound (SNAH), systematically known as (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a hydroxycinnamaldehyde derivative belonging to the class of phenylpropanoids. This natural phenolic compound possesses a molecular weight of 208.21 g/mol and is characterized by its distinctive hydroxy and methoxy substituents at the 3,5- positions on the phenyl ring. [1] this compound serves as a key intermediate in the biosynthesis of sinapyl alcohol, one of the principal monolignol precursors of lignin in plants. [1] It occurs naturally in various plant species including Senra incana, Ailanthus altissima Swingle, Eucalyptus globulus, Oryza sativa (rice), Dendropanax dentiger, and Populus tomentosa. [2] [3]
Recent scientific investigations have revealed that beyond its role in plant lignification, this compound exhibits significant pharmacological properties, including potent anti-inflammatory, antioxidant, and antibacterial activities. [2] [3] [4] These biological activities position this compound as a promising candidate for therapeutic development against various inflammation-related pathologies. The compound demonstrates particularly remarkable effects in modulating macrophage-mediated inflammatory responses, primarily through the suppression of critical pro-inflammatory mediators and signaling pathways. [2] [3] These application notes provide detailed methodological protocols and experimental data for implementing this compound treatments in cell culture systems, with specific emphasis on inflammation research using RAW 264.7 macrophages.
Research conducted using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages has demonstrated that this compound exerts dose-dependent inhibitory effects on multiple inflammatory parameters. [2] [3] At a concentration of 100 μM, this compound significantly suppressed NO production by 93% compared to LPS-stimulated controls. [2] [3] The compound also effectively reduced the expression of pro-inflammatory cytokines, decreasing TNF-α and IL-6 production by 59% and 64%, respectively. [2] [3] Furthermore, this compound treatment led to substantial reductions in reactive oxygen species (ROS) generation, demonstrating its dual anti-inflammatory and antioxidant capabilities. [2] [3]
Table 1: Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Parameter Measured | This compound Concentration | Inhibition/Reduction | Significance |
|---|---|---|---|
| NO production | 100 μM | 93% | p < 0.001 |
| ROS generation | 100 μM | 78% | p < 0.01 |
| TNF-α secretion | 30-100 μM | Up to 59% | Significant |
| IL-6 secretion | 30-100 μM | Up to 64% | Significant |
| iNOS protein expression | 100 μM | 94% | Significant |
| COX-2 protein expression | 100 μM | 82% | Significant |
At the transcriptional level, this compound demonstrated potent downregulatory effects on key inflammatory genes. In LPS-stimulated RAW 264.7 cells, this compound treatment resulted in 92% reduction in iNOS mRNA expression, 74% reduction in IL-6 mRNA, and 82% reduction in TNF-α mRNA at 100 μM concentration. [2] [3] Molecular docking studies and enzyme inhibition assays revealed that this compound acts as a COX-2 inhibitor with an IC₅₀ value of 47.8 μM and a binding score of -6.4 kcal/mol, though it is less potent than the reference drug celecoxib (IC₅₀ = 0.45 μM). [2] [3] Additionally, this compound exhibited considerable radical scavenging activity in DPPH assays, with an IC₅₀ value of 172 μM compared to 192 μM for ascorbic acid, confirming its direct antioxidant potential. [3]
Table 2: Effects of this compound on Gene Expression and Enzyme Activity
| Parameter Measured | This compound Concentration | Effect | Reference Compound |
|---|---|---|---|
| iNOS mRNA expression | 100 μM | 92% reduction | - |
| IL-6 mRNA expression | 100 μM | 74% reduction | - |
| TNF-α mRNA expression | 100 μM | 82% reduction | - |
| COX-2 enzyme inhibition | IC₅₀ = 47.8 μM | -6.4 kcal/mol | Celecoxib (IC₅₀ = 0.45 μM) |
| DPPH radical scavenging | IC₅₀ = 172 μM | 73% at 250 μM | Ascorbic acid (IC₅₀ = 192 μM) |
Protocol for RAW 264.7 Macrophage Culture
Important Note: Regularly monitor cells for signs of microbial contamination, including medium turbidity and color changes (when using phenol red-containing media). Perform mycoplasma testing periodically to ensure cell line authenticity and absence of contamination. [5]
Stock Solution Preparation
Cell Treatment Protocol
Griess Assay for Nitric Oxide (NO) Measurement
ELISA for Cytokine Quantification
Western Blot for Protein Expression Analysis
Real-Time RT-PCR for Gene Expression Analysis
ROS Measurement Using DCFH-DA Assay
This compound exerts its anti-inflammatory effects through multi-targeted mechanisms involving both transcriptional and post-translational regulation of key inflammatory mediators. The compound significantly downregulates the expression of iNOS and COX-2 at both protein and mRNA levels, thereby reducing the production of NO and prostaglandins. [2] [3] Additionally, this compound suppresses the expression and secretion of pro-inflammatory cytokines including TNF-α and IL-6. [2] [3] The antioxidant activity of this compound contributes to its anti-inflammatory effects by scavenging ROS and reducing oxidative stress, which is known to activate inflammatory signaling pathways such as the MAPK cascade. [2] [3] Molecular docking studies have confirmed direct interaction with COX-2 enzyme, suggesting competitive or allosteric inhibition as part of its mechanism of action. [2] [3]
The following diagram illustrates the proposed signaling pathways through which this compound exerts its anti-inflammatory effects in LPS-stimulated macrophages:
Figure 1: Proposed signaling pathways targeted by this compound in LPS-stimulated macrophages. This compound inhibits multiple inflammatory pathways leading to reduced production of inflammatory mediators.
The robust anti-inflammatory profile of this compound makes it a valuable tool for investigating macrophage-mediated inflammatory processes and screening potential anti-inflammatory compounds. Specific research applications include:
While this compound demonstrates promising bioactivities, researchers should consider several technical aspects:
This compound represents a promising natural compound with significant anti-inflammatory and antioxidant properties demonstrated in macrophage cell culture models. The detailed protocols and data summarized in these application notes provide researchers with comprehensive guidelines for implementing this compound treatments in their experimental systems. The concentration range of 3-100 μM has been validated as effective and non-cytotoxic in RAW 264.7 macrophages, with optimal effects observed at 30-100 μM for most inflammatory parameters. [2] [3] Future research directions should include exploration of this compound effects in more complex culture systems, such as co-culture models and 3D organoids, as well as investigation of its therapeutic potential in animal models of inflammatory diseases.
The following table summarizes the key encapsulation methods identified for cinnamaldehyde, which can inform approaches for sinapaldehyde.
| Encapsulation System | Key Materials Used | Key Findings/Performance | Reference(s) |
|---|---|---|---|
| Cyclodextrin Inclusion Complexes | HP-β-CD, HP-γ-CD, β-CD, Mal-β-CD, CM-β-CD [1] [2] | Dramatically enhanced water solubility & high-temperature stability; effective preservation of antibacterial activity [1] [2]. | [1] [2] |
| Protein-Based Nanoemulsions | Whey Protein Concentrate (WPC), Soy Protein (7S), Sodium Caseinate (SC) [3] [4] | WPC encapsulation increased antimicrobial activity; interactions primarily via hydrogen bonds & hydrophobic forces [3] [4]. | [3] [4] |
| Polymer Nanoparticles & Fibers | PLA, Chitosan, Polyvinyl Alcohol (PVA), Electrospun nanofibers [5] | Provides sustained/controlled release; improves stability and functional properties for food and biomedical applications [5]. | [5] |
| Pluronic-Based Nanocarriers | Pluronic F127, Chitosan [6] | Formed micelles for macrophage-mediated delivery; activated Nrf2 pathway in vascular cells [6]. | [6] |
| Stabilized Emulsions | CGTase-catalyzed starch products, Tween 80 [7] | Co-stabilization created a gel network; improved stability against heat, salt, acid, and storage; retained antifungal activity [7]. | [7] |
The following are detailed methodologies for key encapsulation techniques, which can be adapted for this compound.
This protocol is adapted from a study producing polymer-free nanofibers [1].
This protocol is based on methods using whey protein concentrate (WPC) [3] [4].
The core structure of this compound is a cinnamaldehyde derivative [8]. The primary difference is the presence of additional methoxy and hydroxy groups on its phenyl ring. This suggests:
The following diagram outlines a suggested workflow for developing a this compound encapsulation protocol based on the information available for cinnamaldehyde.
I hope these detailed protocols and the comparative framework provide a solid foundation for your research into this compound encapsulation. The field appears ripe for original contributions, and adapting these established methods is a promising starting point.
Lignocellulosic biomass represents a crucial renewable resource for biofuel and bioproduct generation in sustainable biorefineries. The efficient conversion of this biomass into fermentable sugars through enzymatic saccharification processes is hampered by the inherent recalcitrance of lignin polymers in plant cell walls. Genetic engineering strategies that modify lignin biosynthesis offer promising approaches to reduce this recalcitrance and improve sugar release efficiencies. Specifically, targeting the cinnamyl alcohol dehydrogenase (CAD1) gene, which encodes the enzyme responsible for the final reduction step in monolignol biosynthesis, results in significant metabolic alterations that enhance saccharification. These application notes and protocols detail the methodological frameworks for implementing and analyzing CAD1-deficient lignocellulosic systems, with particular emphasis on the dramatically altered fates of coniferaldehyde and sinapaldehyde and their profound effects on saccharification efficiency.
Research has demonstrated that CAD1 down-regulation in poplar (Populus tremula × Populus alba) leads to only 5% residual CAD1 transcript abundance, triggering substantial metabolic rerouting wherein this compound and coniferaldehyde follow divergent biochemical pathways [1] [2]. This genetic modification results in a 10% reduction in Klason lignin content without biomass yield penalty, along with strongly increased glucose release (up to +81%) and xylose release (up to +153%) during saccharification under various pretreatment conditions [1]. The following documentation provides comprehensive experimental protocols and analytical procedures for replicating these findings, complete with quantitative assessments and visual workflow representations to facilitate implementation by researchers and industrial practitioners.
Lignin polymerization in plant cell walls incorporates three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols, which form the hydroxyphenyl (H), guaiacyl (G), and syringyl (S) lignin units, respectively. The CAD enzyme catalyzes the final step in monolignol biosynthesis, converting hydroxycinnamaldehydes (coniferaldehyde and this compound) into their corresponding alcohols (coniferyl and sinapyl alcohols). In CAD1-deficient plants, this reduction step is impaired, leading to substantial metabolic rerouting and the incorporation of alternative compounds into the lignin polymer [1] [3].
Table 1: Altered Metabolic Fluxes in CAD1-Deficient Poplar
| Metabolite | Wild-Type Levels | CAD1-Deficient Levels | Fold Change | Fate in CAD1-Deficient Plants |
|---|---|---|---|---|
| This compound incorporation into lignin | Baseline | Increased | Up to 20-fold | Oxidative coupling into S′(8-8)S′ and lignin or conversion to sinapic acid derivatives |
| Coniferaldehyde incorporation into lignin | Baseline | Not markedly increased | Minimal | Conversion to ferulic acid and derivatives |
| Syringyl lactic acid hexoside | Baseline | Accumulated | >8,500-fold | Major sink for increased hydroxycinnamate flux |
| This compound dimer (S′(8-8)S′) | Not detected | Accumulated | >24,000-fold | 8-8 coupling of two this compound radicals |
The improved saccharification efficiency observed in CAD1-downregulated biomass stems from several interconnected factors. The incorporation of hydroxycinnamaldehydes rather than conventional monolignols creates a lignin structure with altered chemical properties that is more amenable to degradation during pretreatment processes. Research indicates that this modified lignin displays reduced recalcitrance due to potential changes in hydrophobicity, molecular weight, and interunit bonding patterns [1] [4]. The substantial accumulation of soluble metabolites, particularly syringyl lactic acid hexoside, redirects carbon flux away from conventional lignin biosynthesis, potentially resulting in a less complex lignin polymer with improved extractability [1].
Recent investigations using multimodal analysis techniques have revealed that despite fewer chemical differences at the macroscopic level, CAD1-deficient lignins undergo significant structural modifications at the molecular level, leading to more hydrophobic shorter monomer chains with fewer lignin-carbohydrate interactions [4]. These structural alterations facilitate improved enzyme accessibility to cellulose fibers during saccharification, thereby enhancing sugar release yields without compromising plant growth or structural integrity.
Table 2: Sugar Release Improvements in CAD1-Deficient Biomass Under Various Pretreatments
| Pretreatment Condition | Glucose Release Increase | Xylose Release Increase | Combined Severity Factor | Reference |
|---|---|---|---|---|
| Alkaline pretreatment (standard conditions) | +81% | +153% | Not specified | [1] |
| Dilute acid pretreatment (moderate severity) | +15 percentage points | Data not provided | CSF 2.4 | [4] |
| Dilute acid pretreatment (high severity) | +10 percentage points | Data not provided | CSF 3.0 | [4] |
Table 3: Lignin Properties in CAD1-Deficient vs. Wild-Type Poplar
| Parameter | Wild-Type | CAD1-Deficient | Change | Analytical Method |
|---|---|---|---|---|
| Klason lignin content | Baseline | -10% | 8-10% reduction | Klason lignin method [1] |
| This compound incorporation | Baseline | Strong increase | Up to 20-fold | NMR spectroscopy, thioacidolysis [1] |
| S/G ratio | Baseline | Reduced | Significant reduction | Thioacidolysis, NMR [4] |
| Syringyl lactic acid hexoside | Baseline | Dramatically accumulated | >8,500-fold | UHPLC-MS, NMR [1] |
| This compound dimer (S′(8-8)S′) | Not detected | Accumulated | >24,000-fold | UHPLC-MS [1] |
Principle: This protocol describes the implementation of hairpin RNA-mediated silencing to specifically down-regulate CAD1 gene expression in poplar (Populus tremula × Populus alba), resulting in only 5% residual CAD1 transcript abundance [1].
Materials:
Procedure:
Technical Notes:
Principle: This protocol details the processing of CAD1-deficient biomass and evaluation of its saccharification potential under various pretreatment conditions, quantifying sugar release efficiencies [1] [4].
Materials:
Procedure:
Calculations:
Technical Notes:
The following diagram illustrates the divergent metabolic fates of coniferaldehyde and this compound in CAD1-deficient plants, highlighting the dramatically different incorporation patterns into lignin and soluble metabolites:
This metabolic routing diagram illustrates the divergent biochemical fates of the two primary hydroxycinnamaldehydes when CAD1 activity is impaired. The dramatic difference in handling of coniferaldehyde versus this compound underscores the complexity of lignin biosynthesis and suggests the existence of substrate-specific metabolic channels or alternative enzymes that process these intermediates differently when the primary CAD1 pathway is compromised [1] [3].
The following diagram outlines the comprehensive experimental workflow for processing and evaluating CAD1-deficient biomass, from genetic modification through to saccharification efficiency assessment:
This comprehensive workflow ensures systematic evaluation of the saccharification improvements resulting from CAD1 down-regulation. The integration of multiple analytical approaches provides insights into both the structural basis for enhanced digestibility and the practical efficiency gains under industrially relevant conditions. The standardized application of Combined Severity Factors enables precise comparison across different pretreatment conditions and biomass types [4].
The implementation of CAD1 engineering strategies offers significant advantages for industrial biorefining operations targeting lignocellulosic biomass conversion. The documented saccharification improvements translate directly to enhanced process economics through reduced enzyme loading requirements, shorter hydrolysis times, and increased sugar yields. Specifically, in the pulp and paper industry, CAD1-downregulated biomass has demonstrated easier delignification, with 6% reduction in chemical usage and 2-3% increase in pulp yield [4].
For biofuel production operations, the increased sugar release efficiencies (up to +81% glucose and +153% xylose) substantially improve the feedstock-to-ethanol conversion ratios, addressing a major economic constraint in second-generation biofuel production. The compatibility of CAD1-modified biomass with various pretreatment strategies, including dilute acid pretreatment and alkaline pretreatment, provides flexibility for implementation in existing industrial infrastructure [1] [4]. Furthermore, the accumulation of valuable secondary metabolites like syringyl lactic acid hexoside presents additional revenue opportunities through the extraction of high-value co-products within integrated biorefinery operations.
The strategic down-regulation of CAD1 represents a highly effective approach for modifying lignin biosynthesis to enhance saccharification efficiency in lignocellulosic biomass. The resulting metabolic rerouting leads to dramatically different fates for coniferaldehyde and this compound, with substantial incorporation of the latter into lignin and accumulation of valuable soluble metabolites. The provided protocols and application notes establish robust methodological frameworks for implementing this technology in both research and industrial settings. The significant improvements in sugar release efficiencies, coupled with the absence of biomass yield penalties, position CAD1 targeting as a cornerstone strategy for advancing sustainable biorefining operations based on lignocellulosic feedstocks.
Sinapaldehyde (SNAH), a naturally occurring phenolic compound classified as a hydroxycinnamaldehyde, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and antioxidant properties. This methoxyphenol is found in various plant species including Senra incan, Ailanthus altissima Swingle, Eucalyptus globulus, and Oryza sativa [1]. The compound's significance in pharmaceutical research stems from its ability to modulate key inflammatory mediators and mitigate oxidative stress at the cellular level. Research indicates that this compound exerts its effects primarily through regulation of reactive oxygen species (ROS) and associated inflammatory pathways, making it a compelling subject for investigation in the context of inflammation-related pathologies such as atherosclerosis, rheumatoid arthritis, and neurodegenerative conditions [2] [1].
The pathophysiological role of ROS extends beyond mere cellular damage, as these molecules function as key signaling intermediates in inflammatory cascades. Under physiological conditions, ROS are maintained at homeostatic levels through endogenous antioxidant systems. However, during inflammation, excessive ROS production creates a state of oxidative stress that promotes tissue damage and perpetuates inflammatory responses [3]. This dual nature of ROS as both signaling molecules and damaging agents establishes them as critical targets for therapeutic intervention. This compound's ability to modulate ROS levels while simultaneously inhibiting inflammatory enzymes presents a multifaceted approach to managing inflammation-associated conditions [2] [1].
Studies using LPS-stimulated RAW 264.7 macrophages have demonstrated that this compound exhibits significant antioxidant activity in a concentration-dependent manner. At 100 μM concentration, this compound achieved 93% inhibition of nitric oxide (NO) production (p < 0.001) and 34% reduction in intracellular ROS levels (p < 0.05) compared to LPS-stimulated controls [2]. Intermediate concentrations of 30 μM and 10 μM this compound produced 64% and 39% reductions in ROS, respectively, establishing a clear dose-response relationship [1]. The therapeutic window for this compound was determined to be between 3-100 μM, with no significant cytotoxicity observed within this range, confirming its safety for cellular studies [2] [1].
This compound demonstrated robust suppression of key pro-inflammatory cytokines at both protein and gene expression levels. Treatment with 30-100 μM this compound significantly reduced the production of TNF-α by 59% and IL-6 by 64% in LPS-stimulated macrophages [1]. At the transcriptional level, this compound downregulated TNF-α, IL-6, and iNOS mRNA expression by 82%, 74%, and 92% respectively at 100 μM concentration (p < 0.001) [1]. Western blot analysis confirmed corresponding decreases in iNOS and COX-2 protein expression by 94% and 82% respectively at the same concentration, indicating comprehensive anti-inflammatory effects across multiple signaling levels [1].
Table 1: Concentration-Dependent Effects of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | 10 μM | 30 μM | 100 μM | Measurement Method |
|---|---|---|---|---|
| ROS Inhibition | 39% | 64% | 78% | DCFH-DA assay [1] |
| NO Inhibition | 56% | 72% | 93% | Griess assay [1] |
| TNF-α Reduction | N.R. | 59% | 59% | ELISA [1] |
| IL-6 Reduction | N.R. | 64% | 64% | ELISA [1] |
| iNOS mRNA | 39% | 83% | 92% | RT-PCR [1] |
N.R. = Not Reported in source material
Beyond cellular models, this compound demonstrated potent free radical scavenging ability in cell-free systems. Using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, researchers determined that this compound exhibited an IC50 value of 172 μM for direct radical scavenging, comparable to ascorbic acid (IC50 = 192 μM) used as reference standard [1]. At 250 μM concentration, this compound showed 73% radical scavenging activity, nearly identical to ascorbic acid (72%) at the same concentration [1]. This demonstrates that this compound possesses intrinsic antioxidant properties that contribute to its ROS regulation effects in cellular systems.
Table 2: Enzyme Inhibition and Molecular Docking Parameters of this compound
| Parameter | This compound | Celecoxib (Control) | Assay Type |
|---|---|---|---|
| COX-2 IC50 | 47.8 μM | 0.45 μM | Enzyme inhibition assay [2] |
| Binding Score | -6.4 kcal/mol | -11.1 kcal/mol | Molecular docking [2] |
| DPPH IC50 | 172 μM | 192 μM (Ascorbic acid) | DPPH radical scavenging [1] |
Cell Line and Culture Conditions: Maintain RAW 264.7 murine macrophages in DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1]. Culture cells to 80-90% confluence before experimentation, typically achieving a density of 5 × 10⁴ cells/mL for assay setup.
Compound Preparation and Treatment: Prepare a 10 mM stock solution of this compound in DMSO, with further dilutions in cell culture medium to achieve final working concentrations (typically 3-100 μM). The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity. For experimental workflow, pre-treat cells with this compound for 1-2 hours prior to LPS stimulation, then co-incubate with 1 μg/mL LPS for 18-24 hours depending on the specific readout parameter [1]. Include appropriate controls: vehicle control (DMSO only), LPS-only stimulated control, and untreated basal control.
The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay provides a reliable method for quantifying intracellular ROS levels in macrophage models:
Cell Seeding and Treatment: Seed RAW 264.7 cells in black-walled 96-well plates at a density of 1 × 10⁴ cells/well and allow to adhere overnight. Pre-treat cells with varying concentrations of this compound (3-100 μM) for 2 hours, then stimulate with 1 μg/mL LPS for 24 hours [1].
Staining and Measurement: Following treatments, carefully aspirate medium and load cells with 20 μM DCFH-DA in serum-free medium. Incubate for 30 minutes at 37°C in the dark. Remove staining solution, wash cells twice with PBS, and add 100 μL PBS per well. Measure fluorescence immediately using a microplate reader with excitation/emission at 485/535 nm [1].
Data Analysis: Calculate ROS inhibition percentage using the formula: % Inhibition = [1 - (F_sample - F_basal)/(F_LPS - F_basal)] × 100 where F_sample = fluorescence of this compound-treated cells, F_basal = fluorescence of unstimulated cells, and F_LPS = fluorescence of LPS-stimulated cells [1]. Normalize data to protein content or cell number if necessary.
The DPPH assay provides a straightforward method to evaluate direct free radical scavenging capacity of this compound:
Solution Preparation: Prepare a 0.1 mM DPPH solution in methanol or ethanol. Dissolve this compound in the same solvent to create a concentration series (typically 50-500 μM). Prepare a fresh ascorbic acid dilution series (50-500 μM) as reference standard [1] [4].
Reaction and Incubation: Mix 100 μL of each this compound concentration with 100 μL of DPPH solution in a 96-well plate. Include solvent blank (100 μL solvent + 100 μL DPPH) and control (100 μL sample + 100 μL solvent). Incubate the reaction mixture for 30 minutes in darkness at room temperature to prevent photodegradation [4].
Measurement and Calculation: Measure absorbance at 517 nm using a microplate reader. Calculate radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample)/A_control] × 100 where A_control = absorbance of DPPH solution without sample, and A_sample = absorbance of test solution with DPPH [1] [4]. Generate dose-response curves to determine IC50 values.
Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride in distilled water. Prepare fresh before use.
Protocol: Collect 100 μL of cell culture supernatant from treated RAW 264.7 cells. Mix with 100 μL of Griess reagent in a 96-well plate and incubate for 15 minutes at room temperature protected from light. Measure absorbance at 540 nm against a sodium nitrite standard curve (0-100 μM) to quantify nitrite concentration [1].
Procedure: After treatment completion, add XTT reagent (prepared according to manufacturer's instructions) directly to cells in culture medium. Incubate for 2-4 hours at 37°C until orange formazan product is visible. Measure absorbance at 450 nm with a reference wavelength at 650 nm [1].
Calculation: Express cell viability as percentage of untreated control: % Viability = (A_sample/A_control) × 100 where A_sample = absorbance of treated cells and A_control = absorbance of untreated cells [1].
This compound exerts its anti-inflammatory and antioxidant effects through multi-target modulation of key signaling pathways. The primary mechanism involves suppression of COX-2 activity, as demonstrated through molecular docking studies showing binding scores of -6.4 kcal/mol with COX-2 enzyme (IC50 = 47.8 μM) [2]. This inhibition comparably reduces prostaglandin production, though with lower potency than selective COX-2 inhibitors like celecoxib (-11.1 kcal/mol, IC50 = 0.45 μM) [2]. Additionally, this compound significantly downregulates iNOS expression at both transcriptional and translational levels, thereby reducing nitric oxide production and associated nitrosative stress [1].
The compound's effect on ROS regulation appears to operate through both direct free radical scavenging and indirect modulation of cellular antioxidant systems. This compound's phenolic structure enables hydrogen atom donation to neutralize various reactive oxygen species, including superoxide anions, hydroxyl radicals, and peroxyl radicals [1] [4]. Beyond direct scavenging, evidence suggests this compound may activate cellular defense mechanisms through the Nrf2-Keap1 signaling pathway, similar to its structural analog cinnamaldehyde, though this specific mechanism requires further validation for this compound [5] [6]. This pathway activation would enhance expression of antioxidant enzymes like heme oxygenase-1 (HO-1), providing sustained cellular protection against oxidative stress.
Figure 1: Signaling pathways modulated by this compound in inflammatory conditions. This compound inhibits key inflammatory mediators (COX-2, iNOS, pro-inflammatory cytokines) and reduces ROS through direct scavenging and potential activation of the Nrf2 antioxidant pathway.
To thoroughly investigate this compound's effects on ROS inhibition and anti-inflammatory activity, researchers should implement a systematic experimental approach that encompasses multiple analytical techniques and readouts. The integrated workflow presented below ensures comprehensive assessment of compound efficacy and mechanism of action:
Figure 2: Integrated experimental workflow for comprehensive evaluation of this compound's ROS inhibition and anti-inflammatory activity, incorporating cellular assays, molecular biology techniques, and computational approaches.
The experimental data and protocols presented in these application notes establish this compound as a promising candidate for further development as a therapeutic agent for inflammation-related pathologies. The compound's ability to simultaneously modulate multiple inflammatory mediators—ROS, NO, TNF-α, IL-6, COX-2, and iNOS—suggests potential applications in conditions characterized by oxidative stress and chronic inflammation, including atherosclerosis, rheumatoid arthritis, neurodegenerative diseases, and metabolic disorders [2] [1]. The concentration-dependent efficacy observed in the 3-100 μM range, coupled with minimal cytotoxicity within this window, provides a therapeutic index that supports further investigation.
This compound (SNAH) is a naturally occurring methoxyphenol compound found in various plant species including Senra incan, Ailanthus altissima Swingle, Eucalyptus globulus, and Oryza sativa. This phenolic compound has gained significant research interest due to its potential anti-inflammatory properties and ability to modulate key inflammatory mediators. Recent investigations have demonstrated that this compound exhibits potent inhibitory effects on nitric oxide (NO) production, positioning it as a promising candidate for therapeutic development against inflammation-related pathologies. The compound's ability to target multiple aspects of the inflammatory cascade while demonstrating favorable cytotoxicity profiles makes it particularly valuable for pharmacological research.
In inflammatory conditions, activated macrophages initiate a complex signaling cascade resulting in the overproduction of pro-inflammatory mediators including NO, reactive oxygen species (ROS), cytokines (TNF-α, IL-6), and enzymes (iNOS, COX-2). Excessive NO production, catalyzed by the inducible nitric oxide synthase (iNOS) enzyme, plays a pivotal role in the pathogenesis of various inflammatory disorders including rheumatoid arthritis, atherosclerosis, asthma, and neurodegenerative conditions. The investigation of this compound's capacity to modulate these pathways provides crucial insights for developing novel therapeutic strategies to manage uncontrolled inflammatory responses while minimizing cytotoxicity concerns that often limit clinical application of anti-inflammatory agents [1].
The cytotoxicity profile of this compound was systematically evaluated using XTT assays and propidium iodide staining via flow cytometry, demonstrating no significant cytotoxicity at concentrations up to 100 μM following 18-hour treatment in RAW 264.7 macrophages. This favorable safety profile established the concentration range for subsequent experimental investigations and highlights its potential therapeutic window. In contrast, reference compounds including apigenin and genistin exhibited notable cytotoxicity at 100 μM concentrations, necessitating their use at lower concentrations (30 μM) in comparative studies [1].
The concentration-dependent inhibition of NO production by this compound was quantified using the Griess reagent assay in LPS-stimulated RAW 264.7 cells. LPS induction increased NO production by approximately 18-fold compared to baseline levels, while this compound treatment resulted in significant suppression across tested concentrations as detailed in Table 1. The maximal inhibition of 93% observed at 100 μM concentration surpassed the effects demonstrated by reference compounds apigenin and genistin, which showed 55% and 50% inhibition respectively at 30 μM concentrations. This robust inhibition highlights this compound's potent anti-inflammatory activity through modulation of NO signaling pathways [1].
Table 1: Concentration-Dependent Effects of this compound on Inflammatory Markers in LPS-Stimulated RAW 264.7 Macrophages
| Concentration (μM) | NO Inhibition (%) | ROS Inhibition (%) | TNF-α Reduction (%) | IL-6 Reduction (%) | Cell Viability (%) |
|---|---|---|---|---|---|
| 3 | 29 ± 6.1 | - | - | - | >95 |
| 10 | 56 ± 2.8 | 39 ± 3.1 | - | - | >95 |
| 30 | 72 ± 4.0 | 64 ± 9.8 | Significant* | Significant* | >95 |
| 100 | 93 ± 1.1 | 78 ± 2.1 | 59 ± 1.1 | 64 ± 3.5 | >95 |
Note: Significant reduction observed but precise percentage not specified in source data; dash indicates parameter not measured at this concentration
This compound demonstrated dose-dependent suppression of key pro-inflammatory cytokines as quantified through enzyme-linked immunosorbent assays (ELISA). At concentrations ranging from 30-100 μM, the compound significantly reduced the production of TNF-α and IL-6 in the supernatant of LPS-stimulated RAW 264.7 cells. The maximal observed reductions reached 59% for TNF-α and 64% for IL-6 at the 100 μM concentration, indicating substantial modulation of the cytokine response to inflammatory stimuli. This coordinated suppression of multiple inflammatory mediators suggests this compound targets upstream regulatory mechanisms common to both cytokine production and NO signaling pathways [1].
Western blot analysis revealed that this compound treatment significantly attenuated the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated macrophages. At 100 μM concentration, this compound decreased iNOS and COX-2 protein expression by 94% and 82% respectively compared to LPS-stimulated controls. Complementary real-time RT-PCR analysis demonstrated parallel reductions at the transcriptional level, with 100 μM this compound reducing iNOS, IL-6, and TNF-α mRNA expression by 92%, 74%, and 82% respectively. This coordinated suppression across both transcriptional and translational levels indicates that this compound targets early signaling events in the inflammatory cascade, potentially through modulation of master regulatory pathways such as NF-κB or MAPK signaling [1].
Computational docking simulations and enzyme inhibitory assays provided mechanistic insights into this compound's interaction with the COX-2 enzyme. The molecular docking studies demonstrated a binding score of -6.4 kcal/mol for this compound with COX-2, with half-maximal inhibitory concentration (IC₅₀) determined to be 47.8 μM. While this binding affinity was moderate compared to the reference selective COX-2 inhibitor celecoxib (binding score: -11.1 kcal/mol, IC₅₀: 0.45 μM), it nonetheless establishes this compound as a viable COX-2 inhibitor contributing to its overall anti-inflammatory profile. The docking orientation suggests this compound interacts with key residues in the COX-2 active site, providing a structural basis for observed enzyme inhibition and guiding future structure-activity relationship studies for derivative development [1].
Table 2: Enzyme Inhibition and Antioxidant Properties of this compound
| Parameter | Result | Reference Compound | Reference Result |
|---|---|---|---|
| COX-2 Binding Score | -6.4 kcal/mol | Celecoxib | -11.1 kcal/mol |
| COX-2 IC₅₀ | 47.8 μM | Celecoxib | 0.45 μM |
| ROS Inhibition (100 μM) | 78 ± 2.1% | - | - |
| DPPH Radical Scavenging | Moderate activity | Ascorbic acid | Strong activity |
Cell culture maintenance: RAW 264.7 murine macrophages should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere containing 5% CO₂. For experimental procedures, plate cells at appropriate densities (typically 1×10⁵ cells/well in 96-well plates for viability assays or 1×10⁶ cells/well in 6-well plates for protein and mRNA analysis) and allow to adhere for 24 hours prior to treatment [1].
Cell viability assessment (XTT assay): Prepare this compound stock solution in DMSO (ensure final DMSO concentration does not exceed 0.1% in all treatments). After 18-hour treatment with this compound (1-100 μM) and LPS (1 μg/mL), add XTT reagent according to manufacturer's specifications and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm with a reference wavelength of 650 nm using a microplate reader. Calculate cell viability as percentage relative to untreated control cells. Complementary cytotoxicity assessment can be performed using propidium iodide staining and flow cytometry analysis, where propidium iodide penetrates only the leaky membranes of dead/dying cells and binds DNA, providing sensitive detection of compromised cells [1].
Nitric oxide measurement employs the Griess reaction, which detects nitrite (NO₂⁻) as a stable breakdown product of NO in cell culture supernatants. Following treatment of RAW 264.7 cells with this compound and LPS stimulation for 18 hours, collect 100 μL aliquots of cell-free culture supernatant and mix with equal volumes of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-1-naphthylethylenediamine dihydrochloride in distilled water, prepared fresh). Incubate the mixture at room temperature for 15 minutes protected from light, then measure absorbance at 540 nm using a microplate reader. Calculate nitrite concentration by comparison to a standard curve generated with sodium nitrite (0-100 μM) prepared in culture medium. Express results as percentage inhibition relative to LPS-stimulated controls after subtracting background nitrite levels from untreated cells [1].
Alternative NO detection methods include the use of fluorescent dyes such as DAF-FM (4-amino-5-methylamino-2',7'-difluorofluorescein) diacetate for intracellular NO visualization. For this method, load cells with 5 μM DAF-FM diacetate in serum-free medium for 30 minutes at 37°C protected from light. After washing with PBS to remove excess dye, treat cells according to experimental design. Monitor fluorescence intensity using a fluorescence microscope (excitation 495 nm, emission 515 nm) or flow cytometer. Note that DAF-FM fluorescence is essentially independent of pH above pH 5.5, but may be susceptible to autoxidation in the presence of light and simultaneous superoxide sources, potentially leading to NO underestimation [2].
Western blotting for iNOS and COX-2: Following treatments, lyse RAW 264.7 cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using Bradford assay, separate 20-30 μg of total protein by SDS-PAGE (8-12% gels), and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST for 1 hour, then incubate with primary antibodies against iNOS (1:1000) and COX-2 (1:1000) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect immunoreactive bands using enhanced chemiluminescence substrate and visualize with a digital imaging system. Normalize band intensities to β-actin or GAPDH loading controls [1].
Real-time RT-PCR analysis: Extract total RNA from treated cells using TRIzol reagent according to manufacturer's instructions. Synthesize cDNA from 1 μg RNA using reverse transcriptase and oligo(dT) primers. Perform real-time PCR using SYBR Green master mix and gene-specific primers for iNOS, TNF-α, IL-6, and housekeeping genes (GAPDH or β-actin) on a real-time PCR system. Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Calculate relative gene expression using the 2^(-ΔΔCt) method, normalizing to housekeeping genes and expressing results as fold-change relative to control groups [1].
Intracellular ROS measurement: Following treatments, incubate RAW 264.7 cells with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) in serum-free medium for 30 minutes at 37°C protected from light. After washing with PBS, measure fluorescence intensity using a fluorescence microplate reader (excitation 485 nm, emission 535 nm) or analyze by flow cytometry. For microscopic visualization, examine cells immediately after staining using a fluorescence microscope with appropriate filters. Calculate percentage inhibition relative to LPS-stimulated controls after subtracting background fluorescence from untreated cells [1].
Cytokine quantification by ELISA: Collect cell culture supernatants following treatments and clear by centrifugation. Determine TNF-α and IL-6 concentrations using commercial ELISA kits according to manufacturer's protocols. Briefly, add 100 μL of supernatant or standard to antibody-coated wells and incubate for 2 hours at room temperature. After washing, add biotinylated detection antibody and incubate for 1 hour, followed by streptavidin-HRP conjugate for 30 minutes. Develop with TMB substrate solution, stop reaction with sulfuric acid, and measure absorbance at 450 nm. Calculate cytokine concentrations by interpolation from standard curves and express as percentage reduction compared to LPS-stimulated controls [1].
The anti-inflammatory mechanism of this compound involves multi-target modulation of key inflammatory signaling pathways as summarized in the following diagram:
This compound primarily exerts its anti-inflammatory effects through suppression of nuclear factor kappa B (NF-κB) signaling, a master regulator of inflammation. In LPS-stimulated macrophages, this compound inhibits the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent transcription of pro-inflammatory genes. This mechanism explains the observed downregulation of iNOS, COX-2, TNF-α, and IL-6 at both mRNA and protein levels. Additionally, this compound demonstrates direct COX-2 enzyme inhibition as confirmed through molecular docking studies and enzyme activity assays, contributing to reduced prostaglandin synthesis during inflammatory responses [1].
The compound's impact on reactive oxygen species regulation represents another crucial mechanism, as ROS and NO mutually enhance their inflammatory effects through peroxynitrite formation. This compound significantly reduces intracellular ROS levels in a concentration-dependent manner, with 100 μM treatment achieving 78% inhibition of LPS-induced ROS production. This antioxidant activity complements NO suppression by breaking the cycle of oxidative stress and inflammation. The DPPH radical scavenging assays further confirm this compound's direct free radical neutralizing capacity, though this activity is moderate compared to reference antioxidant ascorbic acid. Together, these multi-target actions position this compound as a promising modulator of interconnected inflammatory networks [1].
The experimental data support several promising research applications for this compound in inflammatory disease models. The concentration-dependent inhibition of NO and pro-inflammatory cytokines suggests potential utility in rheumatoid arthritis research, where macrophage-derived mediators drive joint destruction. Similarly, the suppression of COX-2 and iNOS indicates relevance for neurodegenerative disease models characterized by neuroinflammation. The dual inhibition of both oxidative and nitrosative stress pathways further suggests applications in vascular inflammation research, particularly atherosclerosis where these pathways contribute to plaque progression and instability. Research should focus on validating these applications in relevant disease models beyond simple macrophage culture systems [1] [3].
The pharmacological potential of this compound is evidenced by its favorable cytotoxicity profile, with no significant cell death observed at concentrations up to 100 μM. This therapeutic window compares advantageously to other natural anti-inflammatory compounds such as apigenin and genistin, which demonstrate cytotoxicity at lower concentrations. However, researchers should note that the IC₅₀ for COX-2 inhibition (47.8 μM) falls within this concentration range, suggesting that effective enzyme inhibition may require concentrations approaching the upper limit of the non-toxic range. Future structure-activity relationship studies should aim to develop this compound derivatives with improved potency while maintaining low cytotoxicity [1].
Solubility and storage: this compound is soluble in DMSO at stock concentrations up to 100 mM. Prepare fresh stock solutions for each experiment or store aliquots at -20°C for up to one month protected from light. Avoid repeated freeze-thaw cycles. For cell-based assays, maintain final DMSO concentrations below 0.1% to prevent solvent-mediated effects on cell viability and inflammatory responses. Include vehicle controls with equivalent DMSO concentrations in all experimental designs [1].
Experimental controls: Proper experimental design should include the following control conditions: (1) untreated cells (baseline control), (2) vehicle control (0.1% DMSO), (3) LPS-stimulated positive control (1 μg/mL), and (4) reference inhibitor controls as appropriate (e.g., 30 μM apigenin or genistin for NO production, celecoxib for COX-2 inhibition). For mechanistic studies, consider including specific pathway inhibitors such as NF-κB or MAPK inhibitors to elucidate this compound's primary molecular targets [1].
Methodological considerations: When measuring NO production using the Griess assay, note that this method detects only accumulated nitrite in the medium, not real-time NO production. For kinetic studies of NO generation, consider alternative approaches such as DAF-FM fluorescence. Additionally, researchers should be aware that the anti-inflammatory effects of this compound may vary depending on cell type and stimulus. Preliminary dose-response studies are recommended when applying these protocols to new experimental systems [1] [2].
This compound demonstrates compelling anti-inflammatory properties through multi-modal inhibition of key inflammatory mediators. The compound significantly suppresses NO production, pro-inflammatory cytokine release, and ROS generation while downregulating iNOS and COX-2 expression at both transcriptional and translational levels. These effects occur within a concentration range that demonstrates no significant cytotoxicity, suggesting a favorable therapeutic window. The detailed protocols provided in this document enable researchers to reliably reproduce and extend these findings in various inflammatory disease models. Future research directions should include investigation of this compound's effects in primary human macrophages, in vivo validation in inflammatory disease models, and development of structural analogs with enhanced potency and selectivity for specific inflammatory targets.
Sinapaldehyde (SNAH) is a hydroxycinnamic aldehyde belonging to the phenylpropanoid class of compounds. Recent scientific investigations have established its potent anti-inflammatory properties, primarily mediated through the suppression of pro-inflammatory mediators, most notably Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) [1].
The core mechanism involves the inhibition of the NF-κB signaling pathway and key enzymes like cyclooxygenase-2 (COX-2), leading to reduced transcription and synthesis of these cytokines [1]. Furthermore, this compound exhibits strong antioxidant activity, which contributes to its anti-inflammatory effects by mitigating reactive oxygen species (ROS) that can activate pro-inflammatory signaling cascades [1]. These attributes position this compound as a promising candidate for further development in managing inflammation-related diseases.
The following diagram illustrates the primary signaling pathways through which this compound exerts its anti-inflammatory effects, particularly its suppression of IL-6 and TNF-α production, based on experimental data from LPS-stimulated macrophages [1].
The table below summarizes key quantitative data on this compound's effects from a study using LPS-stimulated RAW 264.7 macrophage cells [1].
| Assay Parameter | Cell Model/System | SNAH Concentration | Observed Effect | Statistical Significance |
|---|---|---|---|---|
| NO Production Inhibition | RAW 264.7 macrophages | 100 µM | 93% inhibition | ( p < 0.001 ) |
| ROS Production Inhibition | RAW 264.7 macrophages | 100 µM | 78% inhibition | ( p < 0.01 ) |
| IL-6 Protein (ELISA) | RAW 264.7 macrophages | 30-100 µM | Significant suppression | Reported as significant |
| TNF-α Protein (ELISA) | RAW 264.7 macrophages | 30-100 µM | Significant suppression | Reported as significant |
| IL-6 mRNA (qPCR) | RAW 264.7 macrophages | 100 µM | 74% reduction | ( p < 0.01 ) |
| TNF-α mRNA (qPCR) | RAW 264.7 macrophages | 100 µM | 82% reduction | ( p < 0.01 ) |
| COX-2 Enzyme Inhibition | In vitro assay | 100 µM | IC~50~ = 47.8 µM | Binding score: -6.4 kcal/mol |
| DPPH Radical Scavenging | Cell-free assay | 250 µM | 73% scavenging | IC~50~ = 172 µM |
This protocol outlines the standard method for assessing the anti-inflammatory efficacy of this compound in vitro [1].
1. Cell Culture and Treatment
2. Cell Viability Assay (XTT Assay)
3. Nitric Oxide (NO) Production Assay (Griess Assay)
4. Protein Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol details the steps to analyze the effect of this compound on inflammatory gene expression at the transcriptional level [1].
1. RNA Extraction
2. cDNA Synthesis
3. Quantitative Real-Time PCR (qPCR)
The experimental data provides a strong foundation for developing this compound as a therapeutic agent. Key considerations for drug development include:
The diagram below outlines a proposed workflow for screening and characterizing this compound and its analogs in a drug development pipeline.
This compound is a potent natural inhibitor of IL-6 and TNF-α expression, acting through multifaceted mechanisms including NF-κB pathway suppression, COX-2 inhibition, and ROS scavenging. The provided application notes and detailed protocols offer a robust framework for researchers to validate its efficacy, explore its mechanism of action, and advance its development into a therapeutic agent for inflammatory diseases.
The table below summarizes the primary technologies you can employ to improve solubility and bioavailability.
| Technology | Mechanism of Action | Key Advantages | Key Limitations / Considerations |
|---|---|---|---|
| Nanosuspensions [1] [2] | Increases surface area and dissolution rate via particle size reduction to nanoscale. | High drug loading; suitable for a wide range of APIs; can use simple, organic solvent-free methods (e.g., acid-base precipitation) [2]. | Risk of physical instability (Ostwald ripening, agglomeration); requires effective stabilizers (surfactants, polymers) [1]. |
| Lipid-Based Systems (e.g., SEDDS, SNEDDS) [3] [1] | Presents the drug in a pre-dissolved state, forming fine emulsions in GI fluids. | Bypasses the dissolution rate-limiting step; can enhance absorption via lymphatic transport [1]. | Limited payload for high-melting-point drugs; excipient-related stability issues (oxidation); poor palatability [1]. |
| Cyclodextrin Complexation [3] [1] | The lipophilic drug cavity is shielded from the aqueous media by the hydrophilic outer surface of the cyclodextrin molecule. | High selectivity and efficiency; resistant to precipitation upon dilution [1]. | Low payload (typically <5%); can be cost-prohibitive for large-scale use; high doses may have toxicity concerns [1]. |
| Supercritical Fluid (SCF) Technology [4] | Uses supercritical CO₂ as a green, high-performance solvent for particle engineering and crystal formation. | Eco-friendly; avoids toxic organic solvents; can produce high-purity nanocrystals [4]. | Requires specialized high-pressure equipment; process parameters need optimization [4]. |
| Amorphous Solid Dispersions [1] | Creates a high-energy, amorphous form of the drug with higher solubility than the crystalline form. | Can generate significant supersaturation; suitable for solid dosage forms [1]. | Thermodynamically unstable, with a risk of recrystallization over time [1]. |
| Co-solvents, Salts, Prodrugs [3] | Alters the solvent environment or the drug's chemical properties to improve solubility. | Well-established and often simple to formulate [3]. | Potential for precipitation upon dilution in vivo; chemical modification may not be feasible for all compounds [3]. |
Here are detailed methodologies for two of the most effective and contemporary strategies: Nanocrystal formation and Self-Emulsifying Drug Delivery Systems.
This top-down method is simple, cost-effective, and avoids organic solvents, making it an excellent starting point [2].
Workflow Diagram
Key Optimization Parameters [2]:
This lipid-based approach is ideal for highly lipophilic compounds and is known for its ability to enhance bioavailability [3] [1].
Workflow Diagram
Key Optimization Parameters [1]:
Q1: My nanocrystals are aggregating during storage or freeze-drying. What can I do?
Q2: After creating a lipid-based formulation, the drug precipitates upon dilution in simulated intestinal fluids. How can this be prevented?
Q3: The payload of my cyclodextrin complex is too low for my required dose. What are the alternatives?
Q4: Are there modern tools to help predict the best formulation strategy?
The table below summarizes the key stability factors and storage conditions for this compound based on manufacturer and chemical data sheet information.
| Factor | Condition / Specification | Citation |
|---|---|---|
| General Stability | Air Sensitive, Light Sensitive | [1] [2] |
| Recommended Storage | 2-8°C; In an amber vial, -20°C freezer, under inert atmosphere | [1] [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Methanol, Ethyl Acetate, Dichloromethane | [1] [3] |
| Physical Form | Solid Powder | [3] |
Understanding the "why" behind the storage rules is crucial for troubleshooting. The degradation of this compound and related compounds primarily occurs through two pathways:
The following workflow outlines the best practices for handling and storing this compound to prevent degradation:
Here are answers to some frequently asked questions in a technical support context:
Q: What is the best way to store this compound stock solutions? A: Prepare stock solutions in a suitable, pure solvent like DMSO. It is recommended to aliquot the solution into small, tightly sealed vials (preferably amber-colored) and store them at -20°C [3]. This minimizes freeze-thaw cycles and exposure to air and light, preserving stability for up to two weeks [3]. Always allow the vial to warm to room temperature before opening to prevent condensation.
Q: My experimental results with this compound seem inconsistent. What could be the cause? A: Inconsistency is a classic sign of compound degradation. First, verify your storage and handling procedures against the protocols above. Check the age of your stock solutions; if they are more than two weeks old, even when stored at -20°C, degradation is likely [3]. For the solid compound, ensure it has been stored in the dark and under inert atmosphere if possible [1] [2].
Q: Are there any specific safety hazards associated with this compound? A: Yes. According to its safety data, this compound is classified as an irritant. It carries the GHS warning symbol and has hazard statements indicating it causes skin and eye irritation and may cause respiratory irritation (H315, H319, H335) [1]. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
The following table consolidates the available experimental data on the cytotoxic and biological activities of this compound (SNAH):
| Cell Line / System | Reported Effect / Threshold | Experimental Context & Methods | Source |
|---|---|---|---|
| RAW 264.7 (Mouse Macrophages) | No significant cytotoxicity at concentrations up to 100 μM | Cell viability assessed via XTT assay and propidium iodide staining after 18-hour treatment. | [1] |
| Six Human Tumor Cell Lines (PC-3, CNE, KB, A549, BEL-7404, HeLa) | Sinapyl alcohol derivatives (not SNAH itself) showed significant cytotoxicity | Synthetic derivatives (allylic alcohols & aldehydes) were screened. IC50 for a natural analog (Geranyloxysinapyl alcohol) was 3.0 μM against KB cells. | [2] |
| LPS-Stimulated RAW 264.7 | Anti-inflammatory activity: Inhibited NO production by 93% and ROS by 78% at 100 μM | Activity measured via Griess assay (NO) and DCFDA assay (ROS). Effect linked to suppression of iNOS and COX-2 protein expression. | [1] |
Based on the search results, here are detailed methodologies for key experiments you can adapt for evaluating this compound cytotoxicity.
The methodologies below are standard in the field and were used in the studies cited to determine non-cytotoxic ranges and anti-inflammatory effects.
XTT Assay (Used in [1])
Propidium Iodide (PI) Staining (Used in [1])
Anti-inflammatory Activity Assessment (Used in [1])
The workflow below summarizes the key steps for conducting these experiments:
Issue: No cytotoxicity observed in the expected concentration range.
Issue: Inconsistent results in anti-inflammatory assays.
Issue: High background in fluorescence-based assays (e.g., DCFDA).
The table below summarizes an approach for synthesizing a related aldehyde and a general strategy that may be applicable to sinapaldehyde production.
| Strategy | Key Details | Potential Relevance to this compound |
|---|---|---|
| Cinnamaldehyde Synthesis [1] | Eco-friendly method using iron/palladium nanoparticles and hydrogen peroxide under microwave irradiation. | Demonstrates a selective oxidation approach for converting cinnamyl alcohol to cinnamaldehyde, which shares a similar α,β-unsaturated aldehyde structure with this compound. |
| Recovery from Biomass [2] | Sinapic acid and its esters can be recovered in significant quantities (e.g., 10.5-14.0 mg/g) from agro-industrial waste like rapeseed meal via alkaline hydrolysis. | Suggests that extraction from natural sources could be an alternative to de novo chemical synthesis, potentially bypassing low-yield synthetic routes. |
The following diagram outlines a general experimental workflow for developing and optimizing the synthesis of a compound like this compound, based on the strategies identified.
Given the lack of direct troubleshooting data, here are steps you can take to develop solutions for low yield in this compound synthesis:
Here are answers to common questions researchers have about purification methods and troubleshooting:
What are the primary challenges in chromatographic purification of aldehydes like sinapaldehyde? Many aldehydes lack strong chromophores, making direct UV detection difficult. They often require derivatization—a chemical reaction that adds a detectable tag—before analysis to improve sensitivity and selectivity in HPLC [1]. Furthermore, their reactivity can lead to stability issues during the purification process.
My peaks are showing tailing or are broader than expected. What could be the cause? Abnormal peak shape is a common issue. According to troubleshooting guides, the causes can include [2]:
The retention times for my compounds are inconsistent from run to run. How can I stabilize my method? Retention time variation points to an instability in the chromatographic system. Key areas to investigate are [2]:
What are the emerging trends that can help streamline method development for complex separations? The field is moving heavily towards automation and standardized kits [3].
Use the following tables to diagnose and resolve common laboratory issues.
Table 1: Troubleshooting Common Chromatogram Problems
| Symptom | Possible Cause | Solution |
|---|---|---|
| Varying Retention Times | Unstable mobile phase flow rate or composition [2] | Check pump operation and remix mobile phase. |
| Significant ambient temperature fluctuations [2] | Install the instrument in a temperature-stable location, away from air vents. | |
| Worn needle seal or clogged needle/tubing [2] | Backwash the system, rinse the needle, or replace the seal/needle. | |
| Abnormal Peak Shape (Tailing, Broadening) | Dead volume in flow line connections [2] | Inspect and properly reconnect all fittings. |
| Column deterioration [2] | Check performance with known standards; replace the column if necessary. | |
| Excessive Baseline Noise | Deteriorated UV lamp [2] | Check lamp usage hours; replace if used beyond its lifetime (e.g., >2,000 hours). |
| Air bubbles in the detector flow cell [2] | Purge the flow cell and check for leaks in the system. | |
| Ghost Peaks | Contaminated flow path (needle, sample loop, tubing) [2] | Rinse the entire system with a strong solvent like a 17% phosphoric acid solution, followed by purified water. |
| Insufficient rinsing of the autosampler port [2] | Increase the rinsing volume in the autosampler settings. |
Table 2: Troubleshooting Protein Binding in Ion Exchange Chromatography (IEX)
| Symptom | Likely Cause & Corrective Action |
|---|---|
| Sample elutes before the salt gradient begins | The ionic strength of the sample is too high, or the pH is incorrect for binding. Action: Desalt or dilute the sample with start buffer. For an anion exchanger, increase buffer pH; for a cation exchanger, decrease buffer pH [4]. |
| Protein(s) of interest elute too early in the gradient | Proteins are not binding strongly enough. Action: For an anion exchanger, increase buffer pH; for a cation exchanger, decrease buffer pH [4]. |
| Protein(s) of interest elute very late or during a high-salt wash | Proteins are binding too strongly. Action: For an anion exchanger, decrease buffer pH; for a cation exchanger, increase buffer pH [4]. |
The following workflows outline general strategies applicable to purifying and analyzing compounds like this compound.
Workflow for Purifying a Target Compound
Key Techniques Cited in Literature:
Q1: Why is my sinapaldehyde (SNAH) solution degrading or changing color? this compound is highly reactive due to its structure. The primary causes of degradation are:
Q2: What are the key degradation products I should be aware of? While a specific pathway for this compound is not fully detailed in the searched literature, research on the highly similar compound cinnamaldehyde shows that its oxidation produces compounds like benzaldehyde, acetaldehyde, benzoic acid, cinnamic acid, and various peroxides [1]. It is prudent to check for these as potential impurities.
The table below summarizes the main strategies to mitigate this compound degradation.
| Strategy | Implementation | Rationale |
|---|---|---|
| Inert Atmosphere | Use oxygen-free nitrogen or argon gas to blanket storage vials and solutions. Use sealed, air-tight vials [1]. | Prevents oxidative degradation and peroxide formation by eliminating oxygen [1]. |
| Low-Temperature Storage | Store this compound at -20°C or lower. Allow to warm to room temperature in a desiccator before opening to prevent condensation [1]. | Slows down chemical reaction kinetics and thermal decomposition [1]. |
| Light Protection | Use amber glass vials or wrap clear vials in aluminum foil. Work under subdued light. | Protects against photochemical degradation and radical formation [2]. |
| Molecular Encapsulation | Consider complexing this compound with cyclodextrins (e.g., β-cyclodextrin) [1]. | Forms an inclusion complex that shields the aldehyde and double bond from reactants, improving stability [1]. |
| Antioxidants | The use of antioxidants (e.g., BHT) may be explored, though specific data for this compound is limited. | Could scavenge free radicals and peroxides, interrupting the degradation chain reaction. |
Based on a method proven effective for cinnamaldehyde [1], you can adapt this protocol to stabilize this compound.
To quantitatively track this compound degradation, you can use the following methods:
To visualize the key decision points in planning your experiment, the following diagram outlines a workflow for selecting the appropriate stabilization strategy based on your experimental constraints.
The most effective approach to reducing this compound degradation is a combination of strategies. For critical experiments, using a cyclodextrin-encapsulated form, stored under nitrogen at -20°C in amber vials will provide the highest level of protection based on current evidence.
The table below outlines the fundamental properties of sinapaldehyde and instructions for preparing stock solutions in DMSO [1] [2] [3].
| Property | Value | Notes / Source |
|---|---|---|
| CAS Number | 4206-58-0 | - |
| Molecular Formula | C11H12O4 | - |
| Molecular Weight | 208.21 g/mol | - |
| Appearance | White to yellow solid powder | [1] [2] |
| Purity | ≥98% | For biological assays [1] |
| Melting Point | 104-106 °C | [1] [3] |
| Solubility in DMSO | ~50 mg/mL (~240 mM) | Requires sonication [1] [2] |
| Storage | -20°C (powder); -80°C (solution); protect from light | Solution stable for 6 months at -80°C, 1 month at -20°C [1] [2] |
The following table provides a guide for preparing stock solutions in DMSO. Sonication is recommended to aid dissolution [1] [4].
| Desired Concentration | Mass of this compound per 1 mL of DMSO |
|---|---|
| 50 mg/mL (240 mM) | 50 mg |
| 100 mM | 20.8 mg |
| 10 mM | 2.1 mg |
When working with this compound, please note:
This compound has shown several biological activities in in vitro studies. The working concentrations vary by assay and cell line.
Antibacterial Activity this compound exhibits moderate, broad-spectrum antibacterial activity. The table below lists the Minimum Inhibitory Concentration (MIC) values for various bacteria [1] [4].
| Bacterial Strain | MIC (μg/mL) | MIC (μM) |
|---|---|---|
| Staphylococcus aureus | 64 | 307 |
| Methicillin-resistant S. aureus (MRSA) | 128 | 615 |
| Escherichia coli | 128 | 615 |
| Pseudomonas aeruginosa | 64 | 307 |
| Salmonella Typhimurium | 128 | 615 |
| Bacillus cereus | 128 | 615 |
Anti-inflammatory Activity In LPS-stimulated RAW 264.7 macrophage cells, this compound demonstrated potent anti-inflammatory effects without cytotoxicity at concentrations up to 100 μM for 18 hours [6]. Specific effects include:
Cytotoxicity Cytotoxicity is cell-line dependent. The IC50 values after 72-hour exposure are [2]:
Based on the research, here is an example workflow for evaluating the anti-inflammatory effects of this compound in RAW 264.7 macrophages. The diagram below outlines the key experimental stages.
Q1: Why is my this compound solution turning brown or precipitating? This is likely due to decomposition. This compound is sensitive to light and air [1] [2]. Always store stock solutions as recommended (e.g., -80°C for long-term), use freshly prepared solutions when possible, and protect from light during experiments. If precipitation occurs, gently warm the solution and sonicate to re-dissolve.
Q2: The biological effect I observe is weaker than expected. How can I troubleshoot this?
Q3: Can I use solvents other than DMSO? While DMSO is the most common solvent due to its high solubility for this compound (~50 mg/mL), it has limited solubility in water. For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, and saline are required [1] [2].
The following table summarizes the essential quantitative data for preparing and storing sinapaldehyde stock solutions, synthesized from the manufacturer specifications [1] [2] [3].
| Parameter | Details & Recommendations |
|---|---|
| Molecular Formula | C₁₁H₁₂O₄ [1] [2] [3] |
| Molecular Weight | 208.21 g/mol [2] [3] |
| Purity | ≥98% [1] |
| Appearance | White to yellow solid powder [2] [3] |
| Solubility (DMSO) | 50 mg/mL (240.14 mM) [2] [3] |
| Common Stock Concentration | 10 mM - 100 mM (in DMSO) |
| Long-Term Storage (Solid) | -20°C, protect from light [1] [3] |
| Long-Term Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (protect from light) [2] [3] |
| Short-Term Storage (Solution) | Prepared solutions should generally be used the same day [1]. |
Preparation of Stock Solution
Aliquoting and Storage
In Vivo Formulation Preparation For animal studies, one common method to improve solubility and bioavailability is to use a co-solvent system. The following workflow outlines a standard protocol for preparing an in vivo formulation [2] [3]:
The solution has precipitated after thawing. What should I do? Gently warm the vial to room temperature and sonicate it for 1-2 minutes. If the precipitate does not fully dissolve, the solution may have degraded and should be discarded. Preparing fresh aliquots is recommended.
Can I use water or PBS to prepare the stock solution? No. According to the solubility data, this compound has very low solubility in aqueous buffers. DMSO is the necessary primary solvent to achieve the high concentrations needed for stock solutions [2] [3]. For cell culture experiments, the DMSO stock should be diluted into the aqueous media, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1-0.5%).
Why is it so important to protect the solution from light? this compound, like many phenolic compounds, is light-sensitive. Exposure to light can lead to chemical degradation and a loss of biological activity, compromising your experimental results [2] [3].
The solution turned darker after a few weeks. Is it still usable? A color change suggests possible degradation. For critical quantitative experiments, it is best to prepare a fresh stock solution to ensure reliability and reproducibility.
To help you design your experiments, here are some established protocols and the key biological activities of this compound reported in the literature.
This compound has been investigated for several biological effects:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Methicillin-resistant S. aureus (MRSA) | 128 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 64 |
| Bacillus cereus | 128 |
| Salmonella Typhimurium | 128 |
This protocol is adapted from studies using LPS-induced RAW 264.7 macrophage cells [2].
The table below summarizes experimental conditions where significant sinapaldehyde accumulation has been successfully detected, which can help researchers validate their systems.
| Plant Species | Experimental Context | Key Finding on this compound | Detection Method | Citation |
|---|---|---|---|---|
| Poplar (Populus tremula x alba) | Down-regulation of CINNAMYL ALCOHOL DEHYDROGENASE1 (CAD1) |
Up to 20-fold increase incorporated into lignin; a novel dimer (S'(8-8)S') increased over 24,000-fold. | UHPLC-MS/MS, NMR | [1] [2] |
| Catalpa bungei 'Jinsi' | Annual dynamics in xylem (natural accumulation) | Identified as one of 10 key lignin synthesis metabolites; levels fluctuate seasonally. | UPLC-MS/MS (Targeted Metabolomics) | [3] |
| Eucalyptus urophylla (Triploids) | Polyploidization | Identified as a differentially accumulated metabolite with a significant positive correlation with lignin content. | Integrated Transcriptomic & Metabolomic Analysis | [4] |
For targeted detection of this compound and related metabolites, a robust method is Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS). The following protocol, based on the analysis of lignin metabolites in Catalpa bungei 'Jinsi', provides a reliable workflow [3].
Step 1: Sample Preparation and Extraction [3]
Step 2: UPLC Conditions for Separation [3]
Step 3: MS/MS Detection and Quantification [3]
Here are solutions to some frequently encountered problems in this compound detection:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low or no signal | Inefficient extraction; poor ionization. | Optimize extraction solvent (test higher methanol %); use acidic mobile phase (0.1% formic acid) to enhance negative ion mode detection [3]. |
| Peak tailing/broadening | Suboptimal chromatographic conditions. | Ensure UPLC column is in good condition; fine-tune mobile phase gradient; maintain constant column temperature (e.g., 40°C) [3]. |
| High background noise | Sample impurities; ion source contamination. | Thoroughly clean tissue samples; ensure complete centrifugation and filtration; regularly clean MS ion source. |
| Inconsistent results | Biological variability; unstable instrument. | Include sufficient biological replicates; use internal standards (e.g., stable isotope-labeled this compound) for normalization [3]. |
CAD or the up-regulation of upstream genes like F5H [5] [4].
Q1: What is the primary genetic strategy to enhance sinapaldehyde flux, and what are the expected outcomes?
A1: The primary strategy is the strong down-regulation of CINNAMYL ALCOHOL DEHYDROGENASE 1 (CAD1). This enzyme catalyzes the final step in monolignol biosynthesis, converting hydroxycinnamaldehydes (like coniferaldehyde and this compound) into their corresponding alcohols [1] [2].
Q2: Why does this compound flux increase so much more than coniferaldehyde in CAD1-deficient plants?
A2: Research indicates that coniferaldehyde and this compound are funneled into different metabolic routes when CAD1 is down-regulated [1] [2]. The following pathway illustrates these divergent routes and the key metabolites involved:
Diagram: Divergent Metabolic Fates of Aldehydes upon CAD1 Downregulation.
Q3: My CAD1-downregulated lines show the expected metabolic profile but no improvement in saccharification. What could be wrong?
A3: This issue often lies in the saccharification assay protocol itself.
The table below summarizes key experimental data you can use as a benchmark for your own work.
| Parameter | Observation in CAD1-Downregulated Poplar | Implication for Biomass Processing |
|---|---|---|
| CAD1 Transcript Level | Reduced to 5% of wild-type [1] | Confirms strong gene silencing. |
| Klason Lignin Content | ~10% reduction [1] | Lower lignin content reduces biomass recalcitrance. |
| This compound in Lignin | Up to 20-fold increase [1] | Lignin structure is significantly altered. |
| S'(8-8)S' Dimer | >24,000-fold accumulation [1] | A novel, radical-coupled compound is formed. |
| Syringyl Lactic Acid Hexoside | >8,500-fold accumulation [1] [2] | Major soluble sink for the redirected flux. |
| Glucose Release (Post-pretreatment) | Increased by up to 81% [1] | More efficient fermentation feedstock for biofuels. |
| Xylose Release (Post-pretreatment) | Increased by up to 153% [1] | Enhanced yield of hemicellulose-derived sugars. |
This protocol outlines the key steps for confirming the metabolic and phenotypic outcomes of CAD1 down-regulation in a model system like poplar.
Objective: To generate and analyze transgenic plants with down-regulated CAD1 for enhanced this compound flux.
Workflow:
Diagram: Workflow for the Generation and Analysis of CAD1-Downregulated Plants.
Key Methodologies:
| Bacterial Strain | MIC (μg/mL) | MIC (μM) | Source |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 128 μg/mL | 614.7 μM | [1] [2] |
| Escherichia coli | 128 μg/mL | 614.7 μM | [1] [2] |
The available literature consistently reports that this compound has moderate antibacterial activity against both a Gram-positive (MRSA) and a Gram-negative (E. coli) strain, with a MIC of 128 μg/mL [1] [2]. No data was found for other bacterial strains.
Since specific protocols for this compound are not detailed in the search results, the following is a general standard method for broth microdilution MIC assays, compiled from clinical and research guidelines [3] [4] [5]. You can use this as a baseline for your experiments.
The diagram below outlines the key steps in a standard broth microdilution assay.
Since data on this compound-specific issues is scarce, here are general troubleshooting tips for MIC assays.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| No antibacterial activity | Compound instability; inappropriate solvent | Verify compound stability under assay conditions. Ensure solvent control does not inhibit growth. |
| Irreproducible MIC values | Inconsistent inoculum size; compound precipitation | Standardize inoculum preparation and confirm concentration via CFU enumeration. Check for precipitate in wells [3]. |
| Poor compound solubility | Aqueous buffer incompatibility | Optimize DMSO concentration; use solubilizing agents like cyclodextrins, ensuring they don't affect bacterial growth [1]. |
| Compound | COX-2 Inhibition IC₅₀ | Molecular Docking Score (Binding Affinity) | Source / Assay Type |
|---|---|---|---|
| Sinapaldehyde (SNAH) | 47.8 μM | -6.4 kcal/mol | Docking simulations and enzyme inhibitory assays [1] |
| Celecoxib (Reference drug) | 0.45 μM | -11.1 kcal/mol | Docking simulations and enzyme inhibitory assays [1] |
The following diagram outlines the general workflow for determining the anti-inflammatory effects and COX-2 inhibition of a compound like this compound, based on the methodologies cited:
Q1: What is the evidence that this compound's anti-inflammatory effect is specifically linked to COX-2 inhibition? The anti-inflammatory effect is demonstrated through multiple lines of evidence. The study showed that SNAH significantly reduced the protein expression of COX-2 (by 82%) in inflamed cells [1]. More directly, the compound exhibited a definable IC₅₀ of 47.8 μM in a dedicated COX-2 enzyme inhibitory assay, and molecular docking simulations confirmed its ability to bind to the COX-2 enzyme active site [1].
Q2: How does the potency of this compound compare to a standard COX-2 inhibitor drug? As shown in the data table, this compound (IC₅₀ = 47.8 μM) is less potent than the selective COX-2 inhibitor Celecoxib (IC₅₀ = 0.45 μM) [1]. This is an important benchmark for researchers to contextualize the compound's experimental efficacy.
Q3: Was the tested concentration range of this compound cytotoxic to the cells? According to the XTT assay and flow cytometry analysis, concentrations of SNAH ranging from 3–100 µM did not show significant cytotoxicity in RAW 264.7 macrophages [1]. This indicates that the observed anti-inflammatory effects within this range were not due to cell death.
Sinapaldehyde is a natural compound with reported antibacterial activity. Its molecular structure suggests it may have favorable properties for absorption, but experimental validation is necessary [1].
The table below summarizes its core chemical and preliminary absorption characteristics:
| Property | Value / Description | Implication for Gut Absorption |
|---|---|---|
| Molecular Weight | 208.21 g/mol [1] | Favorable (Well below 500 Da, a typical threshold for good passive diffusion) |
| Log P (Predicted) | -- | Critical missing data. Experimental determination of LogP is a high priority. |
| Hydrogen Bond Donors | 1 (phenolic -OH) [1] | Favorable (Count is below common absorption limits) |
| Hydrogen Bond Acceptors | 4 [1] | Favorable (Count is below common absorption limits) |
| Solubility (in DMSO) | 55 mg/mL (264.16 mM) [1] | Sufficient for preparing stock solutions for in vitro assays. |
The Caco-2 cell model is a gold standard for predicting intestinal absorption. The following optimized protocol integrates best practices from recent literature to ensure reliable results for your this compound studies [2] [3] [4].
Since this compound is somewhat lipophilic, standard assay conditions may underestimate its permeability. The following optimizations, derived from experimental design methodology, can significantly improve accuracy for such compounds [2]:
Use the following formula to calculate the Papp for this compound and control compounds [4]: Papp (cm/s) = (dQ/dt) / (A × C₀)
Compare the Papp value of this compound to established ranges to predict its in vivo absorption [4]:
| In Vitro Papp Value | Predicted In Vivo Absorption |
|---|---|
| Papp ≤ 1.0 × 10⁻⁶ cm/s | Low (0-20%) |
| 1.0 × 10⁻⁶ cm/s < Papp ≤ 10 × 10⁻⁶ cm/s | Medium (20-70%) |
| Papp > 10 × 10⁻⁶ cm/s | High (70-100%) |
The following diagram illustrates the core workflow and optimization strategy for the Caco-2 assay as discussed above:
Q1: The measured Papp for this compound is very low, even though its molecular properties seem favorable. What could be the issue?
Q2: How can I determine if this compound is a substrate for efflux transporters?
Q3: My this compound is precipitating in the aqueous assay buffer. How can I improve solubility?
Research on CAD1-deficient poplar demonstrates that when the main cinnamyl alcohol dehydrogenase (CAD1) is down-regulated, coniferaldehyde and sinapaldehyde are funneled into distinct metabolic pathways [1] [2].
The table below summarizes the key differences observed in CAD1-deficient plants:
| Metabolic Feature | Coniferaldehyde | This compound |
|---|---|---|
| Incorporation into Lignin | Not markedly increased [1] [2] | Strong increase (up to 20-fold) [1] [2] |
| Soluble Metabolites Formed | Ferulic acid and derivatives [1] [2] | Sinapic acid, derivatives, and a 24,000-fold accumulation of a this compound dimer (S′(8-8)S′) [1] [2] |
| Prominent Sink Metabolite | Information not specified in search results | Syringyl lactic acid hexoside (over 8,500-fold accumulation) [1] [2] |
Here are methodologies and insights relevant to experiments involving these compounds.
This technique is key for identifying and quantifying the differential accumulation of phenolic metabolites.
CAD1-deficient lines, which are hallmarks of the altered this compound routing [1] [2].Thioacidolysis is a degradative method used to analyze lignin composition and detect the incorporation of non-traditional units like aldehydes.
CAD1-deficient plants, while coniferaldehyde incorporation remained low [1] [2].Here are solutions to common experimental challenges:
Unexpectedly low coniferaldehyde incorporation in lignin despite CAD down-regulation.
This is an expected metabolic re-routing, not an experimental artifact. In CAD1-deficiency, coniferaldehyde is primarily converted to ferulic acid and its derivatives (e.g., ferulic acid hexoside) rather than being incorporated into lignin. Focus your analysis on the accumulation of these soluble phenolic metabolites [1] [2].
Difficulty detecting and identifying novel this compound-derived metabolites. The massive accumulation of syringyl lactic acid hexoside and the this compound dimer are key markers. Purify the compound of interest and use Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification, as performed in the referenced studies. The dimer S′(8-8)S′ was itself a newly identified compound [1].
Determining which enzyme is responsible for metabolizing coniferaldehyde. Consider the role of aldehyde dehydrogenases (ALDHs). Specific family members, such as ALDH2C4 in Arabidopsis, can oxidize coniferaldehyde to ferulic acid. Investigating the expression and activity of relevant ALDHs in your system could explain the coniferaldehyde flux [3].
The following diagrams illustrate the divergent metabolic pathways for coniferaldehyde and this compound under CAD1 deficiency.
This diagram illustrates the overall metabolic fate, while the following one details a specific biosynthetic pathway for producing these aldehydes in a microbial system, which can be useful for obtaining experimental materials.
The table below summarizes the key characteristics of sinapaldehyde and ferulic acid based on the available experimental data.
| Feature | This compound (SNAH) | Ferulic Acid (FA) |
|---|---|---|
| Chemical Class | Aldehyde (Sinapyl aldehyde derivative) | Hydroxycinnamic acid |
| Primary Anti-inflammatory Mechanism | COX-2 inhibition; suppression of ROS/NO [1] | Multi-target: inhibits NF-κB, MAPK, JAK/STAT, NLRP3 pathways; induces autophagy [2] [3] [4] |
| Key In Vitro Findings | - 93% inhibition of NO at 100 μM [1]
For a more detailed comparison, the following tables break down the experimental findings and methodologies.
| Compound | Model (Cell/Animal) | Key Targets & Effects | Quantitative Data |
|---|
| This compound | LPS-stimulated RAW 264.7 macrophages [1] | - COX-2 Inhibition: Docking score: -6.4 kcal/mol; IC₅₀: 47.8 μM [1]
The methodologies from pivotal studies provide context for the data above.
This compound (in vitro) [1]:
Ferulic Acid (in vitro) [3]:
Ferulic Acid (in vivo) [5]:
The diagram below illustrates the broader, multi-target anti-inflammatory mechanism of Ferulic Acid, which has been more extensively mapped.
Based on the compiled data, here is a strategic interpretation for professionals:
The table below summarizes key experimental data comparing sinapaldehyde and celecoxib.
| Compound | Type | COX-2 Inhibition IC₅₀ (μM) | Key Experimental Models & Findings |
|---|
| This compound (SNAH) [1] | Natural Aldehyde | 47.8 μM | Model: LPS-stimulated RAW 264.7 macrophages [1]. Findings: Inhibited NO production by 93%, ROS by 78%; suppressed protein expression of COX-2 and iNOS; reduced pro-inflammatory cytokines (TNF-α, IL-6) [1]. | | Celecoxib [1] [2] | Synthetic Drug | 0.45 μM [1] | Model: Used as a reference standard in enzyme inhibitory assays and docking studies [1]. High inhibitory activity is consistently reported in clinical use for RA and OA with reduced GI side effects compared to non-selective NSAIDs [3] [4]. | | Other Synthetic Analogues [2] [5] | Synthetic Derivatives | 0.41 - 3.34 μM [2] [5] | Examples: Compounds 5, 9, 10, 14 from a 5,5-diphenylimidazolidine-2,4-dione series, and oxindole derivatives 4e, 9h, 9i showed high COX-2 inhibitory potency [2] [5]. |
The potency data for this compound and other compounds were generated through standardized laboratory techniques.
For this compound (SNAH) [1]:
For Synthetic Analogues (e.g., from [2] and [5]):
The anti-inflammatory mechanism of this compound and the role of COX-2 inhibitors can be visualized in the following pathway. Celecoxib acts directly on COX-2, while this compound exerts a broader effect upstream.
The diagram illustrates the key mechanistic difference: celecoxib directly and potently inhibits the COX-2 enzyme, while This compound acts upstream by suppressing the activation of signaling pathways (NF-κB/MAPK) and the subsequent expression of COX-2 and other inflammatory mediators [1].
The most detailed comparative data comes from studies on monolignol biosynthesis in transgenic poplar. The key finding is that This compound and coniferaldehyde undergo fundamentally different metabolic fates when the final biosynthetic enzyme, CINNAMYL ALCOHOL DEHYDROGENASE (CAD1), is down-regulated. [1]
The table below summarizes the differential responses and outcomes for these two hydroxycinnamaldehydes.
| Feature | This compound | Coniferaldehyde |
|---|---|---|
| Incorporation into Lignin (upon CAD1 down-regulation) | Massively increased (up to 20-fold) [1] | Not markedly increased [1] |
| Alternative Metabolic Route (upon CAD1 down-regulation) | Oxidative coupling to form a dimer (S′(8-8)S′); conversion to sinapic acid/syringyl lactic acid hexoside [1] | Conversion to ferulic acid and its derivatives [1] |
| Key Metabolite Accumulated | Syringyl lactic acid hexoside (>8,500-fold increase) [1] | Various hydroxycinnamate derivatives [1] |
| Impact on Biomass Saccharification (upon CAD1 down-regulation) | Contributes to significantly improved glucose and xylose release (up to +81% and +153%) [1] | Contributes to significantly improved glucose and xylose release [1] |
The comparative data in the table above was generated through the following methodologies [1]:
The following diagram illustrates the specialized metabolic pathways for this compound and coniferaldehyde, particularly under conditions of reduced CAD1 activity, based on the poplar study [1].
Differential Metabolic Fates of Hydroxycinnamaldehydes
While direct comparative efficacy data is limited, the search results indicate that this compound and other hydroxycinnamaldehydes are investigated for bioactive potential.
The table below summarizes the basic chemical and safety information available for this compound.
| Property | Value | Source / Comment |
|---|---|---|
| CAS Number | 4206-58-0 | [1] |
| IUPAC Name | (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal | [2] |
| Molecular Formula | C({11})H({12})O(_{4}) | [2] [1] |
| Molecular Weight | 208.21 g/mol | [2] [1] |
| Melting Point | 104 - 106 °C | [2] |
| log P (Estimated) | 1.686 | [2] [1] |
| Water Solubility | 5692 mg/L @ 25 °C (est.) | [1] |
| GHS Hazard | H315, H319, H335 (Irritating) | [2] |
A direct comparison of experimental ADMET data for this compound against other compounds is not available in current literature. However, you can assess its potential using the following established computational and experimental protocols.
The workflow below outlines the key steps for a comprehensive ADMET evaluation, which integrates the methodologies found in the search results.
In-silico methods provide an efficient first pass for evaluating drug-likeness and flagging potential issues.
For experimental validation, the following assays are considered industry standards. The methodologies from the search results are detailed below.
Based on the available information, here is a practical approach for your research:
COC1=CC(=CC(=C1O)OC)/C=C/C=O) into a platform like admetSAR or similar commercial software to obtain initial predictions for all key ADMET endpoints and a composite ADMET-score [3].
Lipinski's Rule of Five (RO5) is a fundamental principle in drug discovery used to evaluate the likelihood of a compound having good oral absorption. A compound is generally considered to have high potential for oral bioavailability if it does not violate more than one of the following criteria [1] [2]:
The table below summarizes the key physicochemical parameters for sinapaldehyde and its relative, cinnamaldehyde, based on their known chemical structures [3].
| Property | Lipinski's Threshold | This compound | Cinnamaldehyde (Reference) |
|---|---|---|---|
| Molecular Formula | - | C11H12O4 [3] | C9H8O [4] |
| Molecular Weight | < 500 Da | 208.21 g/mol [3] | 132.16 g/mol |
| H-Bond Donors (OH + NH) | < 5 | 1 (phenolic OH) [3] | 0 |
| H-Bond Acceptors (O + N) | < 10 | 4 (1 aldehyde O, 1 phenolic O, 2 methoxy O) [3] | 1 (aldehyde O) |
| clogP | < 5 | ~1.69 (Experimental logP) [3] | ~1.90 (Estimated) |
| Lipinski's Rule Violations | ≤ 1 | 0 | 0 |
Analysis of Compliance: this compound fully complies with all four parameters of Lipinski's Rule of Five, with zero violations [3]. Its molecular weight is well below 500 Da, and it has a low number of hydrogen bond donors and acceptors. Its partition coefficient (logP) indicates moderate lipophilicity, which is within the desirable range for membrane permeability [1].
The following are standard experimental methodologies used to generate the kind of data presented in the table above and to further evaluate drug-likeness.
The properties in the table are typically determined through in silico methods during the early discovery phase.
The experimental logP value for this compound cited was likely obtained through a method like the shake-flask method.
While this compound's compliance with the Rule of Five is favorable, it is only a preliminary indicator. Successful drug development requires a deeper investigation into several other areas.
Beyond Rule of Five: The Rule of Five is a rule of thumb, not an absolute law. Many effective oral drugs exist outside these criteria [1]. Other properties like polar surface area (TPSA), the number of rotatable bonds, and solubility are critical. For instance, Veber's Rule suggests that compounds with 10 or fewer rotatable bonds and a polar surface area ≤ 140 Ų are more likely to have good oral bioavailability [1]. This compound's TPSA would need to be calculated and evaluated against such criteria.
Pharmacokinetics (ADME): A compound must be absorbed, distributed, metabolized, and excreted appropriately. Key questions for this compound include:
Pharmacological Activity and Toxicity: The compound must demonstrate potent and selective activity against its intended target and have a sufficient safety margin. The antioxidant, anti-inflammatory, and antimicrobial activities reported for cinnamaldehyde analogs suggest a potential starting point for investigating this compound's biological profile [6].
The following diagram illustrates the logical workflow for evaluating this compound's drug potential, from initial screening to lead optimization.
Based on the analysis, here is a direct comparison to guide your research:
| Feature | This compound | Cinnamaldehyde (as a natural product reference) |
|---|---|---|
| Rule of 5 Compliance | Fully compliant (0 violations) [3]. Excellent starting point. | Fully compliant. |
| Key Differentiating Feature | Methoxy groups may influence metabolism and target binding. | Simple phenylpropenoid structure; broader biological data available [6] [7] [8]. |
| Research & Development Priority | Focus on biological screening and metabolic stability, as its physicochemical profile is promising. | Focus on formulation to overcome pharmacokinetic limitations like low bioavailability [4]. |
| Potential Advantage | Structural complexity could offer better selectivity or potency for specific targets. | Generally Recognized as Safe (GRAS) status for use in food; extensive safety data [6]. |
The critical next steps involve moving beyond this computational prediction to experimental validation. The immediate research focus should be on establishing robust biological activity against a defined therapeutic target, followed by thorough ADME and toxicological profiling to fully assess its potential as a viable drug candidate.
In plant models, research on poplar trees with down-regulated Cinnamyl Alcohol Dehydrogenase 1 (CAD1) reveals distinct metabolic fates for this compound compared to coniferaldehyde. The table below summarizes the key metabolic changes and derivatives observed in these studies [1] [2]:
| Metabolic Aspect | Observation in CAD1-Deficient Poplar |
|---|---|
| Lignin Incorporation | Strong increase (up to 20-fold) in this compound incorporation into lignin. |
| Radical Coupling Product | Accumulation of a novel dimer from 8-8 coupling of two this compound radicals (>24,000-fold). |
| Soluble Derivatives | Major accumulation of syringyl lactic acid hexoside (>8,500-fold). |
| Metabolic Route | Diverted away from the conventional monolignol pathway; converted to sinapic acid and derivatives. |
These findings indicate that when the primary CAD1 enzyme is suppressed, this compound is predominantly channeled into oxidative coupling and the formation of soluble glycosylated derivatives like syringyl lactic acid hexoside, rather than being reduced to sinapyl alcohol [1] [2].
The insights into this compound's metabolic profile were derived from several advanced analytical techniques. Here is a summary of the core experimental protocols used in the research [1] [2]:
| Method | Application in Research |
|---|---|
| Genetic Engineering | Hairpin-RNA-mediated silencing to achieve ~95% down-regulation of the CAD1 gene in poplar. |
| Lignin Analysis | Nuclear Magnetic Resonance (NMR) spectroscopy and thioacidolysis to characterize lignin structure and composition. |
| Metabolite Profiling | Ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) for non-targeted phenolic profiling to identify and quantify novel metabolites. |
| Metabolite Identification | Purification of compounds and structural elucidation using NMR spectroscopy. |
The following diagram synthesizes the key metabolic routes for this compound under CAD1 deficiency, as described in the research. It highlights the shift from the standard monolignol pathway to the formation of the observed derivatives [1] [2].
The diagram illustrates how CAD1 down-regulation (red node) shunts this compound away from the production of sinapyl alcohol. This leads to its accumulation and diversion into two major derivative pathways (blue nodes): oxidative coupling to form a novel dimer and conversion to sinapic acid, which is further modified into a stable, soluble glycoside [1] [2].
The following table summarizes the key quantitative findings on sinapaldehyde's antioxidant and anti-inflammatory activities from experimental models:
| Assessment Method | Experimental Model/System | Key Findings on this compound | Citation |
|---|---|---|---|
| DPPH Radical Scavenging | In vitro chemical assay | IC₅₀ value of 172 µM (Reference: Ascorbic acid IC₅₀ = 192 µM) | [1] |
| ROS Inhibition | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction: 39% (10 µM), 64% (30 µM), 78% (100 µM) | [1] [2] |
| Cytokine Suppression (TNF-α, IL-6) | LPS-stimulated RAW 264.7 macrophages | Protein levels reduced by 59% and 64%, respectively, at high doses | [1] [2] |
| NO Production Inhibition (via iNOS downregulation) | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition: 93% reduction at 100 µM; significantly reduced iNOS protein and mRNA expression | [1] [2] |
| COX-2 Enzyme Inhibition | Molecular docking & enzyme assay | Binding score: -6.4 kcal/mol; IC₅₀: 47.8 µM (Reference: Celecoxib IC₅₀ = 0.45 µM) | [1] [2] |
For researchers looking to replicate or compare these findings, here are the core methodologies used in the cited studies:
The research indicates that this compound's antioxidant activity is closely linked to its potent anti-inflammatory effects. The following diagram illustrates the proposed signaling pathway by which this compound exerts these effects in LPS-stimulated macrophages, based on the experimental data:
To better position this compound's antioxidant potential, consider these broader contexts:
This compound is a phenylpropanoid compound that can be extracted from various plants, such as the heartwood of Populus tomentosa [1]. It exhibits several documented biological activities.
The table below summarizes its key experimentally observed effects:
| Activity/Effect | Experimental Model | Key Findings/Mechanisms | Quantitative Data |
|---|---|---|---|
| Antifungal Activity | 65 strains of Candida (including fluconazole-resistant strains) [1] | Inhibits glucose-stimulated H+ extrusion; decreases intracellular pH; causes cell wall and plasma membrane damage [1] | MIC range: 100-200 µg/mL; H+-efflux inhibition: 43-51%; pHi decrease: 0.50 units [1] |
| Anti-inflammatory Activity | LPS-induced RAW 264.7 macrophage cells [2] | Selective COX-2 inhibition; reduces NO, ROS, IL-6, TNF-α; suppresses iNOS/COX-2 expression; inhibits p65, ERK1/2, SAPK/JNK phosphorylation [2] | COX-2 IC~50~: 47.8 µM [2] |
| Antibacterial Activity | In vitro assay against Gram-positive and Gram-negative bacteria [2] | Active against a range of bacteria | MIC values: 64 µg/mL (P. aeruginosa, S. aureus); 128 µg/mL (E. coli, B. cereus, MRSA) [2] |
| Antioxidant Activity | DPPH free radical scavenging assay [2] | Scavenges free radicals | IC~50~: 172 µM [2] |
| Pharmacological Effects | In vivo rat model (topical application); ex vivo guinea pig ileum [1] | Inhibits prostaglandin synthetase; topical anti-edema effect; inhibits electrically-induced ileum contractions [1] | Prostaglandin synthetase inhibition potency: ~half that of aspirin [1] |
Cinnamyl Alcohol Dehydrogenase 1 (CAD1) is the final enzyme in the monolignol biosynthesis pathway, primarily reducing hydroxycinnamaldehydes (like coniferaldehyde and this compound) into their corresponding alcohols [3] [4]. Its downregulation, studied extensively in plants like poplar and Medicago truncatula, leads to distinct metabolic and structural changes.
The table below summarizes the core phenotypes observed in CAD1-deficient plants:
| Phenotype Category | Key Findings | Supporting Experimental Data |
|---|---|---|
| Lignin Composition | ↑ Incorporation of hydroxycinnamaldehydes (especially this compound) into lignin polymer; ↓ traditional lignin (G/S units) [3] [4] | 20-fold increase in this compound incorporation in poplar [3]; Lignin composed of ~95% aldehyde units in M. truncatula [4] |
| Metabolic Flux | Diverted flux to soluble metabolites; coniferaldehyde and this compound follow different metabolic routes [3] [5] | >24,000-fold accumulation of a this compound 8-8 coupling product; >8,500-fold accumulation of syringyl lactic acid hexoside [3] [5] |
| Biomass Saccharification | Marked improvement in sugar release for biofuel production [3] [6] | Glucose yield ↑ up to 81%; Xylose yield ↑ up to 153% in poplar [3]; 15-point higher glucose yield after dilute acid pretreatment [6] |
| Plant Growth & Morphology | Often no biomass penalty under standard conditions [3]; Can exhibit altered phenotypes under stress [4] | Normal growth in poplar [3]; Dwarfing in M. truncatula at 30°C [4]; Reduced resistance to pathogens in flax [7] |
The findings summarized above are derived from established experimental protocols in plant biology and pharmacology.
Characterizing CAD1-Deficient Plants: The workflow often involves:
Profiling this compound's Bioactivity: Common methodologies include:
The following diagram illustrates the core biosynthetic pathway and the divergent metabolic routes triggered by CAD1 down-regulation, which lead to the distinct outcomes discussed.
The relationship between this compound and CAD1 can be summarized as follows:
The table below summarizes the experimental findings on the effects of sinapaldehyde (SNAH) on gene and protein expression in an LPS-stimulated macrophage model [1] [2].
| Target Gene / Protein | Experimental Assay | Effect of this compound | Key Quantitative Findings |
|---|---|---|---|
| iNOS (Inducible Nitric Oxide Synthase) | Real-time RT-PCR, Western Blot | ↓ mRNA & Protein Expression | 100 μM SNAH inhibited iNOS mRNA by 92% and protein by 94% [1] [2]. |
| COX-2 (Cyclooxygenase-2) | Western Blot | ↓ Protein Expression | 100 μM SNAH decreased COX-2 protein levels by 82% [1] [2]. |
| TNF-α (Tumor Necrosis Factor-alpha) | Real-time RT-PCR, ELISA | ↓ mRNA & Cytokine Secretion | 100 μM SNAH reduced TNF-α mRNA by 82% and cytokine release by 59% [1] [2]. |
| IL-6 (Interleukin-6) | Real-time RT-PCR, ELISA | ↓ mRNA & Cytokine Secretion | 100 μM SNAH reduced IL-6 mRNA by 74% and cytokine release by 64% [1] [2]. |
| ROS (Reactive Oxygen Species) | Flow cytometry (DCFH-DA assay) | ↓ Production | 100 μM SNAH decreased LPS-induced ROS production by 78% [1] [2]. |
The key findings above were generated using the following standardized laboratory methods [1] [2]:
This experimental workflow can be visualized in the following diagram:
Based on the experimental data, this compound appears to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are activated by LPS. This proposed mechanism is illustrated below [1] [2]:
Irritant